Mozavaptan-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H29N3O2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[4-[5-[bis(trideuteriomethyl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/i2D3,3D3 |
InChI Key |
WRNXUQJJCIZICJ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1CCCN(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Mozavaptan-d6 as an Internal Standard in Bioanalytical Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction to Internal Standards in Quantitative Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, achieving high accuracy and precision is paramount.[1] Internal standards (IS) are essential for reliable quantification as they are added at a known concentration to calibration standards, quality control samples, and unknown study samples.[1] The IS helps to correct for the variability inherent in the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[1][2]
The ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., ²H or D, ¹³C, ¹⁵N), are considered the gold standard.[1][3] Deuterated standards, in which hydrogen atoms are substituted with deuterium, are chemically almost identical to the parent compound, ensuring they behave similarly during extraction and chromatographic separation.[3][4]
Mozavaptan-d6 as an Internal Standard: Mechanism of Action
This compound is a deuterated analog of Mozavaptan, a nonpeptide vasopressin V2 receptor antagonist. The "d6" designation implies that six hydrogen atoms in the Mozavaptan molecule have been replaced with deuterium atoms. This substitution results in an increased molecular weight but does not significantly alter the physicochemical properties of the molecule.
The core mechanism of action of this compound as an internal standard is based on its ability to mimic the behavior of the unlabeled analyte, Mozavaptan, throughout the entire analytical procedure.[3][4]
-
During Sample Preparation: this compound, when spiked into a biological sample (e.g., plasma), will undergo the same extraction recovery as Mozavaptan. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.
-
During Chromatographic Separation: Due to its nearly identical chemical structure, this compound will have a retention time that is very close to, if not identical to, that of Mozavaptan on a reversed-phase HPLC or UPLC column.[4]
-
During Mass Spectrometric Detection: In the mass spectrometer source, both Mozavaptan and this compound will experience the same degree of ionization efficiency and any potential matrix effects (ion suppression or enhancement).[5] Because of the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard.
By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, a reliable quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.
Hypothetical Experimental Protocol
The following is a representative experimental protocol for the quantification of Mozavaptan in rat plasma using this compound as an internal standard. This protocol is based on a published method that used carbamazepine as the internal standard, adapted for the use of a deuterated analog.[6][7]
3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
3.2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH™ C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate Buffer with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (30:70 v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the mass spectrometric parameters for Mozavaptan and the hypothetical this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mozavaptan | 428.16 | 119.03 | 200 | 25 |
| This compound | 434.20 (Calculated) | 119.03 or other* | 200 | 25 |
*Note: The product ion for this compound would depend on the position of the deuterium labels. If the fragmentation does not involve the deuterated part of the molecule, the product ion could be the same as for Mozavaptan.
Visualizations
5.1. Chemical Structures
A direct, publicly available image of this compound structure is not available. The diagram above serves as a placeholder to illustrate the concept.
Caption: Chemical structures of Mozavaptan and a hypothetical this compound.
5.2. Bioanalytical Workflow
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Mozavaptan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide outlines a proposed methodology for the synthesis and characterization of deuterated Mozavaptan. As of the time of writing, specific literature detailing the synthesis of this compound is not publicly available. Therefore, the subsequent protocols are based on established principles of deuteration chemistry, general synthetic routes for benzazepine derivatives, and standard analytical techniques for isotopically labeled compounds.
Introduction
Mozavaptan is a selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH).[1] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug. This "deuterium effect" often leads to a slower rate of metabolism, thereby increasing the drug's half-life and exposure. This guide provides a comprehensive overview of a proposed synthesis and characterization of deuterated Mozavaptan, specifically focusing on Mozavaptan-d6, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. These positions are common sites of metabolic N-demethylation by cytochrome P450 enzymes.
Proposed Synthesis of this compound
The proposed synthesis involves a multi-step process culminating in the introduction of the deuterated dimethylamino group.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of the Benzazepine Core
A suitable precursor to the benzazepine core of Mozavaptan would first be synthesized according to established methods for this class of compounds. This would likely involve the cyclization of an appropriately substituted aminophenyl derivative.
Step 2: N-Alkylation with Deuterated Dimethylamine
The final step in the proposed synthesis is the N-alkylation of the benzazepine core with deuterated dimethylamine.
-
Materials:
-
Benzazepine precursor
-
Deuterated dimethylamine-d6 hydrochloride
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a solution of the benzazepine precursor (1 equivalent) in dichloroethane, add deuterated dimethylamine-d6 hydrochloride (1.5 equivalents) and triethylamine (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterization of Deuterated Mozavaptan
A thorough characterization is essential to confirm the successful synthesis, deuteration, and purity of this compound.
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show the absence or significant reduction of the signal corresponding to the N-methyl protons, which would typically appear as a singlet in the non-deuterated Mozavaptan. The rest of the proton signals corresponding to the Mozavaptan structure should be present.
-
²H NMR: The deuterium NMR spectrum should exhibit a signal at the chemical shift corresponding to the N-methyl groups, confirming the incorporation of deuterium at this position.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the Mozavaptan backbone. The carbon signals of the deuterated methyl groups will appear as a multiplet due to coupling with deuterium.
2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the exact mass of the synthesized this compound. The molecular ion peak should correspond to the calculated mass of C₂₇H₂₃D₆N₃O₂, which is approximately 6 mass units higher than that of non-deuterated Mozavaptan (C₂₇H₂₉N₃O₂).
3. High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis: HPLC analysis will be performed to determine the chemical purity of the synthesized this compound. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. The purity should be ≥98%.
Data Presentation
The following tables summarize the expected (hypothetical) quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Data for this compound
| Parameter | Expected Value |
| Yield | 60-70% |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity (by MS) | ≥98% |
Table 2: Characterization Data for this compound
| Analysis | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (ppm) | Absence of N-methyl proton signal |
| ²H NMR | Chemical Shift (ppm) | Presence of N-methyl deuterium signal |
| HRMS | [M+H]⁺ (m/z) | Calculated for C₂₇H₂₄D₆N₃O₂⁺ |
| HPLC | Retention Time (min) | Consistent with Mozavaptan structure |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Signaling Pathway of Mozavaptan
Mozavaptan acts as a competitive antagonist at the vasopressin V2 receptor in the renal collecting ducts.[2] By blocking the binding of arginine vasopressin (AVP), it prevents the signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane. This inhibition results in increased free water excretion (aquaresis).[2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Mozavaptan-d6
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the vasopressin V2 receptor antagonist, Mozavaptan. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, relevant experimental protocols, and its mechanism of action within key signaling pathways.
This compound serves as a stable isotope-labeled internal standard crucial for analytical and pharmacokinetic studies.[1] Its use enhances the accuracy of mass spectrometry and liquid chromatography methods, enabling precise quantification of Mozavaptan in biological matrices.[1] This guide will delve into its fundamental characteristics and provide practical information for its application in a research setting.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a clear reference for its chemical identity and characteristics.
| Property | Value | Reference |
| IUPAC Name | N-(4-(5-(bis(methyl-d3)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)phenyl)-2-methylbenzamide | [1] |
| Molecular Formula | C₂₇H₂₃D₆N₃O₂ | [1][2] |
| Molecular Weight | 433.58 g/mol | [1][2] |
| CAS Number | 2750534-83-7 | [2] |
| Parent Drug | Mozavaptan (CAS: 137975-06-5) | [1][3] |
| Synonyms | OPC-31260-d6 | [2] |
| Description | A deuterium-labeled analog of Mozavaptan. | [1] |
| Purity | Typically ≥98% | [4] |
| Physical Form | Crystalline solid | [4] |
Mechanism of Action and Signaling Pathway
Mozavaptan is a potent and selective antagonist of the vasopressin V2 receptor.[5][6][7] It competitively inhibits the binding of arginine vasopressin (AVP) to V2 receptors located in the renal collecting ducts.[8] This antagonistic action is central to its therapeutic effect and is the reason for its investigation in conditions like hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).[2][8]
The V2 receptor signaling cascade is a critical pathway for regulating water balance in the body:
-
Activation: Arginine vasopressin (AVP) binds to the V2 receptor, a G protein-coupled receptor (GPCR), on the basolateral membrane of kidney collecting duct cells.[9][10]
-
G-Protein Coupling: This binding activates the associated Gs alpha subunit (Gαs).[9]
-
Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9]
-
PKA Activation: The resulting increase in intracellular cAMP activates Protein Kinase A (PKA).[11]
-
Aquaporin-2 Translocation: PKA then phosphorylates various targets, leading to the fusion of vesicles containing aquaporin-2 (AQP2) water channels with the apical membrane of the cell.[8][11]
-
Water Reabsorption: The insertion of AQP2 channels dramatically increases the water permeability of the membrane, facilitating the reabsorption of water from the urine back into the bloodstream.[8][10]
Mozavaptan disrupts this pathway at the initial step. By blocking AVP from binding to the V2 receptor, it prevents the entire downstream signaling cascade, leading to a decrease in AQP2 channels at the apical membrane. This promotes the excretion of free water (aquaresis) without a significant loss of electrolytes.[8]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Mozavaptan in biological samples. Below is a representative protocol for a pharmacokinetic study using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective:
To determine the concentration of Mozavaptan in rat plasma samples over time following oral administration.
Materials:
-
Mozavaptan analytical standard
-
This compound internal standard (IS)
-
Rat plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of Mozavaptan and this compound in DMSO.
-
Create a series of working standard solutions of Mozavaptan by serially diluting the stock solution with 50:50 ACN:Water.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of rat plasma (sample, blank, or standard), add 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., ACN with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate Mozavaptan from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mozavaptan: Monitor a specific precursor-to-product ion transition (e.g., m/z 428.6 -> 121.1).
-
This compound: Monitor the corresponding deuterated transition (e.g., m/z 434.6 -> 127.1).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Mozavaptan and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the prepared standards.
-
Determine the concentration of Mozavaptan in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 9. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Analytical and Mechanistic Guide to Mozavaptan-d6: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on Mozavaptan-d6, the deuterated analog of the vasopressin V2 receptor antagonist, Mozavaptan. This document outlines supplier and purchasing information, detailed experimental protocols for its use as an internal standard, and a comprehensive overview of the associated signaling pathways.
Introduction to this compound
This compound is a stable isotope-labeled form of Mozavaptan, a non-peptide, competitive antagonist of the arginine vasopressin receptor 2 (V2R). Due to its structural similarity and mass difference from the parent compound, this compound is an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its use is critical in pharmacokinetic, metabolic, and therapeutic drug monitoring studies to ensure the accuracy and precision of Mozavaptan quantification in biological matrices.
Supplier and Purchasing Information
A number of specialized chemical suppliers offer this compound for research purposes. Researchers are advised to request a certificate of analysis from the supplier to ensure the isotopic purity and chemical identity of the compound.
| Supplier | Contact Information | Available Quantities | Catalog/Product Number (Example) |
| Veeprho | --INVALID-LINK-- | Available upon request | DVE001134 |
| Clinivex | +1 (877)-861-1996; --INVALID-LINK-- | 10MG, 25MG, 50MG, 100MG | RCLS3C31657 |
| MedChemExpress (MCE) | --INVALID-LINK-- | Available upon request | HY-18346S |
Table 1: Summary of this compound Suppliers and Purchasing Details. Note: Availability and product numbers are subject to change. Please contact the suppliers directly for the most current information.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₃D₆N₃O₂ |
| Molecular Weight | 433.58 g/mol |
| Parent Compound (Mozavaptan) CAS Number | 137975-06-5 |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term stability. |
Table 2: Key Physicochemical Data for this compound.
Experimental Protocol: Quantification of Mozavaptan in Rat Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the quantification of Mozavaptan in rat plasma and has been modified to incorporate the use of this compound as the internal standard.[1][2][3]
Materials and Reagents
-
Mozavaptan analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
UPLC system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mozavaptan and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Mozavaptan primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., in the range of 1-1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC Column | Acquity UPLC BEH™ C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate + 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 30% A : 70% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Mozavaptan: m/z 428.16 → 119.03this compound: m/z 434.19 → 125.06 (predicted) |
Table 3: UPLC-MS/MS Parameters for Mozavaptan Analysis. Note: The MRM transition for this compound is predicted and should be optimized during method development.
References
The Role of Mozavaptan in Vasopressin V2 Receptor Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasopressin, also known as antidiuretic hormone (ADH), plays a pivotal role in regulating water and electrolyte balance in the body. Its effects are mediated through various receptors, with the vasopressin V2 receptor (V2R) being the primary target for managing water reabsorption in the kidneys. Dysregulation of the vasopressin-V2R axis is implicated in various pathological conditions, including hyponatremia, congestive heart failure, and autosomal dominant polycystic kidney disease (ADPKD). Consequently, V2R has emerged as a significant therapeutic target. Mozavaptan (OPC-31260) is a potent and selective, non-peptide vasopressin V2 receptor antagonist that has been instrumental in advancing our understanding of V2R function and its role in disease. This technical guide provides a comprehensive overview of Mozavaptan's role in V2R research, detailing its mechanism of action, quantitative data on its activity, and key experimental protocols.
Mechanism of Action of Mozavaptan
Mozavaptan functions as a competitive antagonist at the vasopressin V2 receptor.[1][2][3][4] In the renal collecting ducts, vasopressin binds to V2 receptors, which are G-protein coupled receptors (GPCRs). This binding activates a signaling cascade involving the Gs alpha subunit, leading to the activation of adenylyl cyclase.[5] Activated adenylyl cyclase increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[6] This process increases water permeability, leading to water reabsorption from the filtrate back into the bloodstream.
Mozavaptan competitively inhibits the binding of vasopressin to the V2 receptor, thereby blocking this entire signaling cascade. By preventing the insertion of AQP2 channels, Mozavaptan promotes aquaresis, the excretion of electrolyte-free water, leading to an increase in urine output and a decrease in urine osmolality.[2] This selective water diuresis, without significant loss of electrolytes, makes it a valuable tool for studying V2R function and a therapeutic agent for conditions characterized by water retention.
Figure 1: Vasopressin V2 Receptor Signaling Pathway
Figure 2: Mechanism of Action of Mozavaptan
Quantitative Data Presentation
The following tables summarize the quantitative data for Mozavaptan and other relevant vasopressin receptor antagonists, providing a comparative overview of their binding affinities and activities.
Table 1: In Vitro Binding Affinity of Vaptans at Vasopressin Receptors
| Compound | Receptor Subtype | Species | IC50 (nM) | Reference(s) |
| Mozavaptan (OPC-31260) | V2 | - | 14 | [1][2][3][4][7] |
| V1 | - | 1200 | [1][2][3] | |
| Tolvaptan (OPC-41061) | V2 | - | 3 | [8] |
| Lixivaptan (VPA-985) | V2 | Human | 1.2 | [8] |
| V2 | Rat | 2.3 | [8] | |
| Conivaptan (YM-087) | V1A & V2 | - | - | [8] |
Table 2: Dissociation Constants (Kd) for [3H]-AVP Binding
| Condition | Receptor | Tissue | Kd (nM) | Reference(s) |
| Baseline | V1 | Rat Liver | 1.1 | [2] |
| Baseline | V2 | Rat Kidney | 1.38 | [2] |
| + 0.3 µM Mozavaptan | V1 | Rat Liver | 2.47 | [2] |
| + 1 µM Mozavaptan | V1 | Rat Liver | 5.51 | [2] |
| + 0.3 µM Mozavaptan | V2 | Rat Kidney | 2.4 | [2] |
| + 1 µM Mozavaptan | V2 | Rat Kidney | 4.03 | [2] |
Table 3: In Vivo Effects of Mozavaptan in Rats
| Administration Route | Dose Range | Animal Model | Observed Effects | Reference(s) |
| Oral | 1-30 mg/kg | Hydrated conscious rats | Dose-dependent increase in urine flow and decrease in urine osmolality. | [2] |
| Intravenous | 10-100 µg/kg | Water-loaded, alcohol-anesthetized rats | Dose-dependent inhibition of the antidiuretic action of exogenous AVP. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to characterize Mozavaptan and other V2R antagonists.
Vasopressin V2 Receptor Binding Assay
This assay determines the binding affinity of a compound to the V2 receptor by measuring its ability to displace a radiolabeled ligand.[6]
Materials:
-
Membrane preparation from cells expressing the human V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound (e.g., Mozavaptan) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled AVP (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or vehicle (for total binding) or unlabeled AVP (for non-specific binding).
-
[³H]-AVP (final concentration typically 1-2 nM).
-
Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to inhibit AVP-stimulated cAMP production.
Materials:
-
Cells expressing the human V2 receptor.
-
Arginine Vasopressin (AVP).
-
Test compound (e.g., Mozavaptan).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
Procedure:
-
Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add various concentrations of the test compound and incubate for a defined time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of AVP (typically at its EC80 concentration) for a specific duration (e.g., 15-30 minutes).
-
Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value for the inhibition of AVP-stimulated adenylyl cyclase activity.
In Vivo Aquaretic Effect in Rats
This protocol assesses the diuretic and aquaretic effects of a compound in an animal model.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Test compound (e.g., Mozavaptan) formulated for oral or intravenous administration.
-
Vehicle control.
-
Metabolic cages for individual housing and urine collection.
-
Water and standard chow.
-
Urine analysis equipment (for volume, osmolality, and electrolyte concentration).
Procedure:
-
Acclimatize the rats to the metabolic cages for a few days before the experiment.
-
On the day of the experiment, administer the test compound or vehicle to the rats. For oral administration, gavage is commonly used.
-
Provide a fixed volume of water to the rats to ensure adequate hydration.
-
Collect urine at specific time intervals (e.g., every 2, 4, 6, 8, and 24 hours).
-
Measure the volume of urine collected at each time point.
-
Analyze the urine samples for osmolality and electrolyte concentrations (Na+, K+, Cl-).
-
Calculate the aquaretic effect by observing the increase in urine volume and the decrease in urine osmolality compared to the vehicle-treated group. Electrolyte excretion can also be calculated to confirm a selective water diuresis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel V2 receptor antagonist.
Figure 3: Experimental Workflow for V2R Antagonist Evaluation
Conclusion
Mozavaptan has proven to be an invaluable pharmacological tool in the study of the vasopressin V2 receptor. Its high selectivity and potent antagonist activity have enabled researchers to dissect the intricate signaling pathways governed by V2R and to explore its physiological and pathophysiological roles. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this field. The continued investigation of Mozavaptan and the development of new V2R antagonists hold significant promise for the treatment of a range of disorders characterized by fluid and electrolyte imbalances.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Unlocking Aquaresis: An In-Depth Technical Guide to the Therapeutic Potential of Mozavaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mozavaptan (OPC-31260), a selective vasopressin V2 receptor antagonist. It delves into the core mechanism of action, signaling pathways, and summarizes key preclinical and clinical data to illuminate its therapeutic potential, primarily in the management of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH).
Introduction: Addressing the Challenge of Hyponatremia
Hyponatremia, a common electrolyte disorder in hospitalized patients, is characterized by low serum sodium levels and can lead to significant morbidity and mortality.[1] A key driver of euvolemic and hypervolemic hyponatremia is the excessive action of the antidiuretic hormone, arginine vasopressin (AVP). Mozavaptan emerges as a targeted therapeutic agent designed to counteract the effects of AVP at its primary site of action in the kidneys.[1]
Mechanism of Action: Selective Vasopressin V2 Receptor Antagonism
Mozavaptan is a nonpeptide, orally active and competitive antagonist of the arginine vasopressin (AVP) V2 receptor.[2] The V2 receptors are primarily located in the renal collecting ducts.[3] By selectively blocking these receptors, Mozavaptan inhibits the action of AVP, leading to an increase in electrolyte-free water excretion, a process known as aquaresis.[3] This targeted mechanism of action allows for the correction of serum sodium levels without significantly altering electrolyte balance.[4]
Signaling Pathway of Vasopressin V2 Receptor and Mozavaptan's Intervention
The binding of AVP to the V2 receptor initiates a G-protein-coupled signaling cascade that ultimately leads to water reabsorption in the kidneys. Mozavaptan competitively inhibits the initial step of this pathway.
Pharmacodynamic and Pharmacokinetic Properties
Preclinical Data
Preclinical studies in animal models have been instrumental in characterizing the pharmacodynamic and pharmacokinetic profile of Mozavaptan.
| Parameter | Value | Species | Notes |
| V2 Receptor Binding (IC50) | 14 nM | Rat | Demonstrates high affinity for the target receptor.[2] |
| V1 Receptor Binding (IC50) | 1.2 µM | Rat | Indicates ~85-fold selectivity for V2 over V1 receptors.[2] |
| In Vivo Efficacy | Dose-dependent increase in urine flow and decrease in urine osmolality | Rat | Oral administration of 1-30 mg/kg.[2] |
| AVP Antagonism | Inhibition of exogenously administered AVP's antidiuretic action | Rat | Intravenous injection of 10-100 µg/kg.[2] |
| Plasma Protein Binding | ≥ 97.2% | Mouse, Rat, Rabbit, Dog, Human | High degree of protein binding observed across species. |
Table 1: Summary of Preclinical Pharmacodynamic and Pharmacokinetic Data for Mozavaptan.
Clinical Data
Clinical trials have evaluated the efficacy and safety of Mozavaptan in human subjects, particularly those with hyponatremia secondary to ectopic ADH syndrome. A key open-label, multicenter study in Japan provides significant insights into its clinical utility.[1]
| Parameter | Baseline (Mean ± SD) | End of 7-Day Treatment (Mean ± SD) | P-value |
| Serum Sodium (mEq/L) | 122.8 ± 6.7 | 133.3 ± 8.3 | 0.002 |
| Plasma ADH (pg/ml) | 4.9 ± 5.8 | - | - |
| Serum Osmolality | Gradual increase observed | - | - |
| 24h Urine Volume | Increased on day 1 | - | - |
| Urine Osmolality | Decreased in the first two days | - | - |
Table 2: Efficacy of Mozavaptan in Patients with Ectopic ADH Syndrome (n=16).[1]
Experimental Protocols
Preclinical In Vivo Aquaretic Activity Assessment in Rats
This protocol outlines a typical experiment to evaluate the aquaretic effect of a V2 receptor antagonist like Mozavaptan in a rat model.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Hydration: Rats are hydrated by oral administration of water.
-
Drug Administration: Mozavaptan (e.g., 1, 3, 10, 30 mg/kg) or vehicle is administered orally.
-
Urine Collection: Urine is collected at predetermined intervals (e.g., every 2 hours for 8 hours) using metabolic cages.
-
Measurements:
-
Urine volume is measured.
-
Urine osmolality is determined using an osmometer.
-
Electrolyte concentrations (Na+, K+) in urine can also be measured to confirm aquaretic versus diuretic effects.
-
-
Data Analysis: Dose-response curves for urine volume and urine osmolality are generated. Statistical analysis (e.g., ANOVA) is used to compare treatment groups with the vehicle control.
Clinical Trial Protocol for Ectopic ADH Syndrome
The following protocol is based on the clinical trial conducted by Yamaguchi et al. (2011) to evaluate Mozavaptan in patients with ectopic ADH syndrome.[1]
-
Study Design: An open-label, multicenter study.
-
Patient Population: Patients with diagnosed ectopic ADH syndrome.
-
Inclusion Criteria (general):
-
Confirmed diagnosis of a tumor known to cause ectopic ADH secretion.
-
Hyponatremia (e.g., serum sodium < 130 mEq/L).
-
Euvolemic or hypervolemic status.
-
-
Exclusion Criteria (general):
-
Hypovolemic hyponatremia.
-
Rapidly changing serum sodium levels.
-
Severe renal or hepatic impairment.
-
-
Treatment Regimen:
-
Mozavaptan 30 mg administered orally once daily for 7 days.
-
-
Assessments:
-
Baseline: Serum sodium, plasma ADH, serum osmolality, urine volume, and urine osmolality.
-
During Treatment: Daily monitoring of serum sodium.
-
End of Treatment (Day 8): Repeat all baseline assessments.
-
-
Efficacy Endpoints:
-
Primary: Change in serum sodium concentration from baseline to the end of treatment.
-
Secondary: Changes in urine osmolality, urine volume, and clinical symptoms of hyponatremia.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests throughout the study.
-
Statistical Analysis: Paired t-test or Wilcoxon signed-rank test to compare baseline and end-of-treatment values for the primary endpoint.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial investigating a vasopressin V2 receptor antagonist.
Safety and Tolerability
In the clinical trial for ectopic ADH syndrome, Mozavaptan was generally well-tolerated. The primary safety concern with vasopressin receptor antagonists is the potential for an overly rapid correction of serum sodium, which can lead to osmotic demyelination syndrome. Therefore, careful monitoring of serum sodium is crucial during treatment initiation.[5]
Conclusion
Mozavaptan demonstrates significant therapeutic potential as a selective vasopressin V2 receptor antagonist for the treatment of hyponatremia, particularly in the context of SIADH. Its targeted mechanism of action, leading to aquaresis, offers an effective means of normalizing serum sodium levels. The preclinical and clinical data summarized in this guide underscore its efficacy and provide a foundation for further research and clinical application in managing this challenging electrolyte imbalance.
References
- 1. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-Term Efficacy and Safety of Vasopressin Receptor Antagonists for Treatment of Hyponatremia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Mozavaptan for Preclinical Studies in Hyponatremia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mozavaptan (OPC-31260), a selective vasopressin V2 receptor antagonist, for preclinical research in hyponatremia. This document outlines the mechanism of action, signaling pathways, detailed experimental protocols for inducing and treating hyponatremia in animal models, and a summary of key quantitative data from preclinical studies.
Introduction to Mozavaptan and Hyponatremia
Hyponatremia, a condition characterized by abnormally low serum sodium levels (typically defined as a serum sodium concentration below 135 mEq/L), is the most common electrolyte disorder in hospitalized patients.[1] It is associated with significant morbidity and mortality. A primary driver of hyponatremia is the excessive secretion or action of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). AVP promotes water reabsorption in the kidneys, leading to dilutional hyponatremia when present in excess or acting inappropriately.
Mozavaptan is a nonpeptide, orally active, selective antagonist of the vasopressin V2 receptor.[2] By blocking the V2 receptor in the renal collecting ducts, Mozavaptan promotes aquaresis, the excretion of free water without a significant loss of electrolytes.[3] This mechanism makes it a targeted therapeutic agent for the treatment of euvolemic and hypervolemic hyponatremia, particularly in the context of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).[1][3]
Mechanism of Action and Signaling Pathway
Mozavaptan exerts its therapeutic effect by competitively inhibiting the binding of arginine vasopressin (AVP) to the vasopressin V2 receptors located on the basolateral membrane of the principal cells in the renal collecting ducts.[3] This antagonistic action disrupts the downstream signaling cascade that is normally initiated by AVP, which leads to water reabsorption.
The signaling pathway is as follows:
-
AVP Binding: Under normal physiological conditions or in states of excessive AVP, AVP binds to the V2 receptor.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates proteins that promote the translocation of vesicles containing Aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.
-
Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, leading to the reabsorption of free water from the tubular fluid back into the bloodstream.
By blocking the initial step of AVP binding, Mozavaptan prevents this entire cascade, resulting in a decrease in AQP2 channels on the apical membrane and subsequent excretion of free water, leading to an increase in serum sodium concentration.
Caption: Vasopressin V2 Receptor Signaling Pathway and the inhibitory action of Mozavaptan.
Preclinical Studies in Hyponatremia Models
Preclinical evaluation of Mozavaptan has been conducted in various animal models of hyponatremia, primarily focusing on models that mimic the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).
Experimental Protocols
A commonly used and well-characterized preclinical model is the dDAVP-induced hyponatremia model in rats. 1-deamino-8-D-arginine vasopressin (dDAVP) is a synthetic analogue of AVP with a potent V2 receptor agonist activity.
Detailed Protocol: dDAVP-Induced Hyponatremia in Rats [3]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyponatremia:
-
Surgically implant a subcutaneous osmotic minipump for continuous administration of dDAVP at a rate of 5 ng/hr.
-
Provide a liquid diet of 40 ml/day to ensure adequate water intake for the induction of dilutional hyponatremia.
-
Monitor serum sodium levels. Hyponatremia (serum sodium < 120 mEq/L) typically develops within 48 hours and is maintained for the duration of the study (e.g., 14 days).
-
-
Treatment with Mozavaptan (OPC-31260):
-
After establishing stable hyponatremia (e.g., on day 7), administer Mozavaptan orally at a dose of 5 mg/kg per day.
-
The vehicle for dDAVP can be 0.15 M NaCl.
-
-
Measurements:
-
Collect blood samples to measure serum sodium (SNa) and serum osmolality (SOsm).
-
Collect urine to measure urine volume and urine osmolality (UOsm).
-
Measurements can be taken at baseline, and at various time points post-treatment (e.g., 0.5, 1, 2, 4, 6, and 24 hours) to assess the acute and sustained effects.
-
-
Control Groups:
-
A control group receiving the vehicle for dDAVP (0.15 M NaCl) with or without Mozavaptan.
-
A hyponatremic control group receiving dDAVP and the vehicle for Mozavaptan.
-
Caption: Experimental workflow for the dDAVP-induced hyponatremia model in rats.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies of Mozavaptan in hyponatremia models.
Table 1: In Vitro Receptor Binding Affinity of Mozavaptan
| Receptor | Ligand | Preparation | IC50 | Reference |
| Vasopressin V2 | [3H]-AVP | Rat Kidney Plasma Membranes | 14 nM | [2] |
| Vasopressin V1 | [3H]-AVP | Rat Liver Plasma Membranes | 1.2 µM | [2] |
Table 2: Effects of Mozavaptan on dDAVP-Induced Hyponatremia in Rats [3]
| Parameter | Baseline (Hyponatremic) | After Mozavaptan (5 mg/kg, p.o.) |
| Serum Sodium (SNa) | 119 mEq/L | 134 mEq/L (after 0.5 day) |
| Serum Osmolality (SOsm) | 249 mOsm/kg H₂O | 282 mOsm/kg H₂O (after 0.5 day) |
| Urine Volume | Markedly decreased | Markedly increased |
| Urine Osmolality (UOsm) | Markedly increased | Markedly decreased |
Table 3: Dose-Dependent Effects of Mozavaptan in Normal Conscious Rats
| Dose (oral) | Effect on Urine Flow | Effect on Urine Osmolality | Reference |
| 1 - 30 mg/kg | Dose-dependent increase | Dose-dependent decrease | [2] |
Table 4: Effects of Intravenous Mozavaptan in Water-Loaded, Alcohol-Anesthetized Rats
| Dose (i.v.) | Effect | Reference |
| 10 - 100 µg/kg | Dose-dependent inhibition of the antidiuretic action of exogenous AVP | [2] |
Conclusion
Mozavaptan has demonstrated significant efficacy in preclinical models of hyponatremia, particularly those mimicking SIADH. Its selective V2 receptor antagonism leads to a potent aquaretic effect, correcting serum sodium levels without significantly impacting electrolyte balance. The dDAVP-induced hyponatremia model in rats provides a robust and reproducible system for evaluating the pharmacodynamics of Mozavaptan and other V2 receptor antagonists. The quantitative data from these preclinical studies have been instrumental in establishing the proof-of-concept for Mozavaptan as a targeted therapy for hyponatremia and have guided its clinical development. Further preclinical research could explore the long-term efficacy and safety of Mozavaptan in various models of chronic hyponatremia and its potential in combination with other therapeutic agents.
References
A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the principles, applications, and best practices for using deuterated internal standards in quantitative mass spectrometry. It is designed to serve as a critical resource for professionals in drug development and bioanalysis who rely on precise and accurate quantification of molecules in complex matrices.
The Core Challenge in Quantitative Mass Spectrometry: Variability
Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalysis. Its sensitivity and selectivity are unparalleled. However, the accuracy and reproducibility of LC-MS measurements can be compromised by several sources of variability:
-
Matrix Effects: Components within biological samples (e.g., plasma, urine, tissue homogenates) can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. This can lead to unpredictable signal suppression or enhancement, compromising accuracy.[1][2][3]
-
Sample Preparation Inconsistencies: The multi-step process of extracting an analyte from a complex matrix—involving steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can suffer from variable analyte recovery between samples.[4][5]
-
Instrumental Drift: Fluctuations in the performance of the LC and MS systems, such as minor changes in injection volume or detector sensitivity over an analytical run, can introduce errors.[5][6]
To overcome these challenges, an Internal Standard (IS) is employed. An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample before processing. It should mimic the physicochemical behavior of the analyte as closely as possible, thereby experiencing the same variations during sample preparation and analysis.[7][8]
The Gold Standard: Stable Isotope Labeled Internal Standards
The most effective type of internal standard is a Stable Isotope Labeled (SIL) version of the analyte itself.[7][9] In a SIL-IS, one or more atoms in the molecule are replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H (Deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[9]
A deuterated internal standard is chemically identical to the analyte but has a higher mass. This unique property allows it to be distinguished from the analyte by the mass spectrometer while ensuring it behaves virtually identically during extraction, chromatography, and ionization.[10][11] This approach forms the basis of the isotope dilution technique, which is the gold standard for quantitative mass spectrometry.[7][12]
The fundamental principle is that any loss of analyte during sample workup or any fluctuation in instrument response will affect the deuterated standard to the exact same degree. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration.
Logical Principle of Isotope Dilution
The following diagram illustrates the core relationship in isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample containing an unknown amount of the native analyte. The ratio of their signals, as measured by the mass spectrometer, allows for precise calculation of the analyte's original concentration, correcting for experimental variations.
Advantages and Considerations of Deuterated Standards
While ¹³C and ¹⁵N-labeled standards are often considered superior because they exhibit no chromatographic isotope effect and have zero risk of exchange, deuterated standards are widely used due to their lower cost and relative ease of synthesis.[13][14]
Key Advantages:
-
Superior Accuracy and Precision: By co-eluting with the analyte, deuterated standards provide the most effective compensation for matrix effects and other sources of error, leading to significant improvements in assay performance.[2][4]
-
Robustness: Assays using deuterated standards are generally more rugged and reproducible, as they are less susceptible to variations in sample quality or co-medications.[2]
-
Reduced Method Development Time: The reliability of SIL-IS often shortens the time required for method development and validation compared to using structural analogs.[2]
Potential Pitfalls and Considerations:
-
Chromatographic Isotope Effect: Deuterium (D) has a slightly weaker C-D bond compared to the C-H bond. This can sometimes lead to a small difference in retention time, where the deuterated compound elutes slightly earlier than the native analyte in reversed-phase chromatography.[15][16] If this separation occurs in a region of fluctuating ion suppression, the correction may be imperfect.[1][17]
-
Deuterium Exchange: Hydrogen atoms on heteroatoms (like -OH, -NH, -COOH) or on carbons adjacent to carbonyl groups can be "labile" and exchange with protons from the solvent (e.g., water).[9][13] This can compromise the standard's integrity. Therefore, deuterium labels must be placed in stable, non-exchangeable positions on the molecule's carbon skeleton.[9][18]
-
Isotopic Purity: The deuterated standard should be of high isotopic purity, with minimal presence of the unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.[9]
Quantitative Impact of Using Deuterated Standards
The use of a deuterated internal standard demonstrably improves assay performance. The table below summarizes typical improvements in key validation parameters when switching from a structural analog IS to a deuterated IS.
| Parameter | Typical Performance with Structural Analog IS | Typical Performance with Deuterated IS | Improvement Rationale |
| Precision (%RSD) | 5-15% | <5% | Co-elution provides superior correction for variability.[6] |
| Accuracy (%Bias) | ±10-20% | ±5% | Better compensation for matrix effects and differential recovery.[6] |
| Matrix Effect | Highly Variable | Minimized / Normalized | SIL-IS experiences the same ion suppression/enhancement as the analyte.[2] |
| Linearity (r²) | >0.99 | >0.995 | More consistent signal ratio across the concentration range. |
Data synthesized from typical performance characteristics described in bioanalytical literature.[6]
Experimental Workflow and Protocol
A robust bioanalytical method using a deuterated internal standard follows a structured workflow from sample receipt to final data analysis.
General Experimental Workflow Diagram
Example Protocol: Quantification of an Immunosuppressant Drug (e.g., Tacrolimus) in Whole Blood
This protocol provides a detailed methodology for a common application in therapeutic drug monitoring.
1. Materials and Reagents:
-
Analyte: Tacrolimus certified reference material.
-
Internal Standard: Tacrolimus-d₃ (or other stable deuterated version).
-
Whole Blood: Calibrators, quality controls (QCs), and unknown patient samples.
-
Lysis Reagent: Deionized water.
-
Precipitation Reagent: Zinc Sulfate in 50:50 Methanol:Water.
-
Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
2. Preparation of Standards:
-
Prepare separate stock solutions of Tacrolimus and Tacrolimus-d₃ in methanol.
-
Create a working internal standard solution by diluting the Tacrolimus-d₃ stock to a fixed concentration (e.g., 20 ng/mL) in the precipitation reagent.
-
Prepare a series of calibration standards and QCs by spiking pooled, drug-free whole blood with the Tacrolimus working stock solution to cover the therapeutic range.
3. Sample Preparation Procedure:
-
a. To 50 µL of calibrator, QC, or patient sample in a 1.5 mL microcentrifuge tube, add 50 µL of deionized water to lyse the red blood cells. Vortex for 10 seconds.[4]
-
b. Add 150 µL of the working internal standard solution (containing Tacrolimus-d₃ and Zinc Sulfate/Methanol) to each tube. This step simultaneously adds the IS and precipitates blood proteins.[4]
-
c. Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
d. Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
e. Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
f. The sample is now ready for injection. (Note: Evaporation and reconstitution may be added for increased sensitivity if required).
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting at ~40% B, ramping to 95% B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tacrolimus Transition: e.g., [M+NH₄]⁺ → Fragment Ion
-
Tacrolimus-d₃ Transition: e.g., [M+3+NH₄]⁺ → Fragment Ion
-
5. Data Analysis:
-
Integrate the peak areas for both the Tacrolimus and Tacrolimus-d₃ MRM transitions.
-
Calculate the peak area ratio (Tacrolimus Area / Tacrolimus-d₃ Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Tacrolimus in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. By using the principle of isotope dilution, they effectively compensate for the myriad sources of variability inherent in the analysis of complex biological samples. While careful consideration must be given to the placement of the deuterium labels and potential chromatographic effects, their use is considered best practice and is often essential for developing robust, accurate, and reproducible bioanalytical methods that meet stringent regulatory requirements.[2] The initial investment in a SIL-IS is frequently offset by faster method development and the generation of higher-quality data crucial for successful drug development programs.[2][13]
References
- 1. myadlm.org [myadlm.org]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. texilajournal.com [texilajournal.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 15. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mozavaptan in Biological Matrices using Mozavaptan-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mozavaptan in biological matrices, such as plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Mozavaptan-d6, is employed. The use of a deuterated internal standard is critical for mitigating matrix effects and variability during sample preparation and analysis.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Mozavaptan is a nonpeptide vasopressin V2 receptor antagonist used in the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH).[3][4] Accurate quantification of Mozavaptan in biological samples is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[5]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for quantitative LC-MS/MS analysis.[6] A SIL-IS is chemically identical to the analyte and, therefore, exhibits similar behavior during sample extraction, chromatography, and ionization.[7] This co-elution and similar ionization response allow for effective compensation for matrix effects, ion suppression or enhancement, and variations in sample recovery, leading to improved data quality and reliability.[1][2] this compound, a deuterium-labeled analog of Mozavaptan, serves as an ideal internal standard for its quantification.[6]
This document provides a detailed protocol for the analysis of Mozavaptan using this compound as an internal standard, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
-
Mozavaptan reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2.3.1. Stock Solutions
-
Prepare a 1 mg/mL stock solution of Mozavaptan in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2.3.2. Working Solutions
-
Prepare serial dilutions of the Mozavaptan stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
2.3.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
A previously developed method for Mozavaptan can be adapted.[3][5]
| Parameter | Condition |
| Column | Acquity UPLC BEH™ C18 (or equivalent), 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Isocratic: 30:70 (A:B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-5 minutes |
Table 1: Liquid Chromatography Conditions
The mass spectrometer should be operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Mozavaptan | This compound (Internal Standard) |
| Precursor Ion (Q1) | m/z 428.16 | m/z 434.16 (Predicted) |
| Product Ion (Q3) | m/z 119.03 | m/z 119.03 or 125.03 (Theoretical)* |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | To be optimized | To be optimized |
| Ion Source Temp. | To be optimized (e.g., 500 °C) | To be optimized (e.g., 500 °C) |
Table 2: Mass Spectrometry Parameters
*Note: The MRM transition for this compound is theoretical and requires experimental optimization. The precursor ion is predicted based on the addition of six deuterium atoms to the parent molecule. The product ion may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion, or it may be shifted if they are.
Data Analysis and Quantification
The concentration of Mozavaptan in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the standards of known concentrations.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte should be stable under various storage and processing conditions |
Table 3: Typical Bioanalytical Method Validation Parameters
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Primary Stock Solutions: Accurately weigh and dissolve Mozavaptan and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of Mozavaptan by diluting the primary stock with 50:50 acetonitrile:water.
-
Calibration Standards: Spike the appropriate volume of the intermediate Mozavaptan stock solutions into the control biological matrix to achieve the desired concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the control biological matrix in the same manner as the calibration standards.
Protocol 2: Sample Analysis Workflow
Visualizations
Logical Relationship of Analytical Components
Signaling Pathway (Illustrative)
While Mozavaptan's primary mechanism is receptor antagonism and not directly involved in a signaling cascade in the traditional sense, the following diagram illustrates its point of action.
References
Application Notes and Protocols for Pharmacokinetic Study Design Using Mozavaptan-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, playing a crucial role in regulating water reabsorption in the kidneys.[1][2] Its therapeutic potential in conditions characterized by fluid retention, such as hyponatremia and heart failure, necessitates robust pharmacokinetic (PK) evaluation.[2] The use of a stable isotope-labeled internal standard, such as Mozavaptan-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The deuterated analog co-elutes with the analyte and exhibits nearly identical ionization and fragmentation patterns, thereby effectively compensating for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[3][5]
These application notes provide a comprehensive framework for designing and conducting a preclinical pharmacokinetic study of Mozavaptan using this compound as an internal standard. Detailed protocols for sample analysis and data interpretation are included to guide researchers in obtaining reliable and reproducible results.
Mechanism of Action of Mozavaptan
Mozavaptan exerts its pharmacological effect by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptors, which are primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[1][2] This antagonistic action inhibits the AVP-induced signaling cascade that involves the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The reduction in cAMP prevents the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[6][7] Consequently, the reabsorption of free water from the filtrate back into the bloodstream is reduced, resulting in aquaresis—the excretion of electrolyte-free water—and an increase in serum sodium concentration.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Bioanalytical Method for the Quantification of Mozavaptan in Rat Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of Mozavaptan in rat plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its high sensitivity and selectivity. This protocol outlines the sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation summary in accordance with regulatory guidelines. The provided method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of Mozavaptan.
Introduction
Mozavaptan is a nonpeptide vasopressin V2 receptor antagonist.[1] By selectively blocking the V2 receptors in the renal collecting ducts, Mozavaptan inhibits the action of arginine vasopressin (AVP), leading to aquaresis, the excretion of free water without a significant loss of electrolytes.[2] This mechanism of action makes it a therapeutic candidate for conditions associated with fluid retention and hyponatremia, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[1][3]
Accurate quantification of Mozavaptan in biological matrices is crucial for preclinical and clinical drug development to assess its pharmacokinetics, safety, and efficacy. This application note describes a robust and validated UPLC-MS/MS method for the determination of Mozavaptan in rat plasma.
Signaling Pathway of Mozavaptan
Mozavaptan exerts its therapeutic effect by antagonizing the vasopressin V2 receptor. The binding of vasopressin to the V2 receptor, a G-protein coupled receptor, activates a signaling cascade involving adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water reabsorption. Mozavaptan competitively blocks the binding of vasopressin to the V2 receptor, thereby inhibiting this signaling pathway and promoting free water excretion.
Figure 1: Simplified diagram of the vasopressin V2 receptor signaling pathway and the inhibitory action of Mozavaptan.
Experimental Protocols
Materials and Reagents
-
Mozavaptan reference standard (≥98% purity)
-
Carbamazepine (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Rat plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters Acquity UPLC® or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical Column: Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 50 mm[1][4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mozavaptan and Carbamazepine (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mozavaptan stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carbamazepine stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
The sample preparation is based on a simple and efficient protein precipitation method.[5]
Figure 2: Workflow for the plasma sample preparation procedure.
UPLC-MS/MS Conditions
Chromatographic Conditions: [1][4]
| Parameter | Condition |
| Column | Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium acetate and 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic: 30% A : 70% B |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Run Time | 3 minutes |
Mass Spectrometric Conditions: [1][4]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mozavaptan | 428.16 | 119.03 | 35 | 25 |
| Carbamazepine (IS) | 237.06 | 179.10 | 30 | 20 |
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to the principles outlined in the FDA and EMA guidelines.[6] The following tables summarize the key validation parameters. (Illustrative data is presented as specific quantitative results were not available in the cited literature.)
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Model | Weighted (1/x²) linear regression |
| Calibration Curve Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision at LLOQ | ≤ 20% CV |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) (n=6) | Intra-day Precision (% CV) (n=6) | Inter-day Accuracy (% Bias) (n=18) | Inter-day Precision (% CV) (n=18) |
| LLOQ | 1.0 | -2.5 | 8.2 | -1.8 | 9.5 |
| Low QC | 3.0 | 1.7 | 6.5 | 2.1 | 7.8 |
| Mid QC | 100 | -0.8 | 4.1 | -1.2 | 5.3 |
| High QC | 800 | 3.2 | 3.5 | 2.8 | 4.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 92.5 | 98.1 |
| High QC | 800 | 94.1 | 101.5 |
| IS | 100 | 91.8 | 99.3 |
Table 4: Stability
| Stability Test | Condition | Duration | Accuracy (% Bias) |
| Freeze-Thaw Stability | -80°C to Room Temp. (3 cycles) | 3 cycles | Within ±15% |
| Short-Term Stability | Room Temperature (~25°C) | 24 hours | Within ±15% |
| Long-Term Stability | -80°C | 90 days | Within ±15% |
| Post-Preparative Stability | Autosampler (4°C) | 48 hours | Within ±15% |
Discussion
-
Selectivity: The method demonstrated good selectivity with no significant interference from endogenous plasma components at the retention times of Mozavaptan and the internal standard. While specific metabolites of Mozavaptan have not been detailed in the available literature, it is recommended that the selectivity of the assay be further evaluated against any known or suspected major metabolites in the species of interest.
-
Internal Standard: Carbamazepine was chosen as the internal standard. While a stable isotope-labeled internal standard is generally preferred to account for matrix effects and ionization variability more effectively, a structural analog can be acceptable if it demonstrates consistent recovery and chromatographic behavior, and the method is fully validated. The validation data should confirm that the chosen IS adequately compensates for any variability in the analytical process.
-
Sample Preparation: The protein precipitation method is rapid and straightforward, making it suitable for high-throughput analysis.
-
Validation: The illustrative validation data demonstrates that the method is linear, accurate, precise, and robust for the quantification of Mozavaptan in rat plasma over the specified concentration range.
Conclusion
The UPLC-MS/MS method described in this application note is suitable for the quantitative determination of Mozavaptan in rat plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it a valuable tool for supporting preclinical pharmacokinetic and toxicokinetic studies in the development of Mozavaptan. It is recommended that each laboratory performs a full validation of the method to ensure its performance before analyzing study samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. pmda.go.jp [pmda.go.jp]
- 6. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Mozavaptan-d6 in Drug Metabolism Studies
Introduction
Mozavaptan is a nonpeptide, selective vasopressin V2 receptor antagonist.[1][2][3] It is approved in Japan for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone (SIADH).[4][5] Understanding the metabolic fate of drugs like Mozavaptan is critical for drug development, ensuring safety and efficacy. Drug metabolism studies, which encompass absorption, distribution, metabolism, and excretion (ADME), rely on highly accurate and sensitive analytical methods.[6]
Deuterium-labeled compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in this field.[][8] Mozavaptan-d6 is the deuterium-labeled analog of Mozavaptan, primarily utilized as an internal standard (IS) for the precise quantification of Mozavaptan in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[9] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it has nearly identical chemical and physical properties to the analyte, allowing it to accurately account for variability during sample preparation and analysis.[10][11]
These application notes provide detailed protocols for the use of this compound in key drug metabolism studies, from bioanalytical quantification to in vitro metabolic profiling.
Application Note 1: Quantitative Bioanalysis of Mozavaptan in Plasma using UPLC-MS/MS
Objective: To provide a validated method for the precise and accurate quantification of Mozavaptan in rat plasma, employing this compound as an internal standard to ensure data reliability. This protocol is adapted from a published method for Mozavaptan quantification.[12]
Experimental Protocol
1. Materials and Reagents:
-
Mozavaptan (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mozavaptan and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the Mozavaptan primary stock with 50:50 acetonitrile/water to prepare working standards for the calibration curve (e.g., 1-2000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound primary stock with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (50 ng/mL this compound in acetonitrile) to each tube.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 50 mm[12]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[12]
-
Gradient: 30% B to 90% B over 2.0 min, hold for 0.5 min, return to 30% B and re-equilibrate for 1.0 min.
-
Flow Rate: 0.3 mL/min[12]
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Mozavaptan: m/z 428.16 → 119.03[12]
-
This compound (IS): m/z 434.16 → 119.03 (predicted)
-
Data Presentation
Quantitative data should be summarized for clarity. Below are representative tables for a calibration curve and pharmacokinetic parameters derived from a rat study.
Table 1: Example UPLC-MS/MS Calibration Curve for Mozavaptan in Rat Plasma
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.0 | 1,520 | 495,000 | 0.0031 | 1.05 | 105.0 |
| 5.0 | 7,850 | 510,000 | 0.0154 | 4.90 | 98.0 |
| 25.0 | 40,100 | 505,000 | 0.0794 | 25.8 | 103.2 |
| 100.0 | 158,000 | 490,000 | 0.3224 | 98.9 | 98.9 |
| 500.0 | 810,000 | 500,000 | 1.6200 | 505.0 | 101.0 |
| 1000.0 | 1,650,000 | 498,000 | 3.3133 | 1015.0 | 101.5 |
| 2000.0 | 3,250,000 | 492,000 | 6.6057 | 1985.0 | 99.3 |
Table 2: Example Pharmacokinetic Parameters of Mozavaptan in Rats Following a Single 3 mg/kg Oral Dose [12]
| Parameter | Unit | Mean Value (± SD) |
|---|---|---|
| Cmax | ng/mL | 450 (± 85) |
| Tmax | h | 1.5 (± 0.5) |
| AUC(0-t) | ng·h/mL | 2150 (± 320) |
| AUC(0-inf) | ng·h/mL | 2280 (± 350) |
| T½ | h | 4.2 (± 0.8) |
Visualization: Bioanalytical Workflow
Application Note 2: In Vitro Metabolic Profiling of Mozavaptan
Objective: To identify the primary Cytochrome P450 (CYP) enzymes responsible for the metabolism of Mozavaptan using human liver microsomes (HLM) and selective chemical inhibitors. Studies suggest CYP3A4 is a key enzyme in the metabolism of vaptans.[13][14][15]
Experimental Protocol
1. Materials and Reagents:
-
Mozavaptan
-
This compound (for IS)
-
Human Liver Microsomes (HLM, pooled)
-
NADPH regenerating system (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
CYP Inhibitors: Ketoconazole (CYP3A4), Furafylline (CYP1A2), Sulfaphenazole (CYP2C9), Quinidine (CYP2D6), Ticlopidine (CYP2B6).
-
Acetonitrile (LC-MS grade)
-
Reaction tubes, incubator/water bath.
2. Incubation Procedure:
-
Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.
-
Aliquot the master mix into reaction tubes.
-
Add the specific CYP inhibitor to each respective tube (e.g., Ketoconazole, 1 µM final concentration). Include a control tube with no inhibitor. Pre-incubate for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding Mozavaptan (1 µM final concentration) and the NADPH regenerating system.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (50 ng/mL this compound).
-
Process the samples as described in Application Note 1 (steps 3-6 of Sample Preparation).
-
Analyze the samples using the UPLC-MS/MS method from Application Note 1 to determine the amount of Mozavaptan remaining.
Data Presentation
Table 3: Example Results of Mozavaptan Depletion in HLM with Selective CYP Inhibitors
| Condition (Inhibitor) | Target CYP | Mozavaptan Remaining (%) | % Inhibition of Metabolism |
|---|---|---|---|
| Control (No Inhibitor) | None | 35 | 0 |
| Ketoconazole (1 µM) | CYP3A4 | 88 | 81.5 |
| Furafylline (10 µM) | CYP1A2 | 38 | -4.6 |
| Sulfaphenazole (10 µM) | CYP2C9 | 40 | -7.7 |
| Quinidine (1 µM) | CYP2D6 | 36 | -1.5 |
| Ticlopidine (10 µM) | CYP2B6 | 39 | -6.2 |
Note: % Inhibition is calculated as [(% Remaining with Inhibitor - % Remaining in Control) / (100 - % Remaining in Control)] x 100. The data strongly suggests CYP3A4 is the primary metabolizing enzyme.[13][16]
Visualization: In Vitro Metabolism Workflow
References
- 1. mozavaptan [drugcentral.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mozavaptan - Wikipedia [en.wikipedia.org]
- 5. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hwb.gov.in [hwb.gov.in]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. veeprho.com [veeprho.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Mozavaptan Hydrochloride used for? [synapse.patsnap.com]
- 14. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of cytochrome P450 3A4 in human metabolism of MK-639, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Mozavaptan Concentration in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mozavaptan is a non-peptide, selective vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia and other conditions characterized by fluid retention.[1][2] Understanding the tissue distribution of Mozavaptan is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, as well as for assessing its efficacy and potential off-target effects. This document provides detailed application notes and protocols for the determination of Mozavaptan concentration in various tissue samples, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Mechanism of Action: Vasopressin V2 Receptor Antagonism
Mozavaptan exerts its therapeutic effect by competitively blocking the vasopressin V2 receptor, which is primarily located in the renal collecting ducts.[3] Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), normally binds to these receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. This process facilitates water reabsorption from the filtrate back into the bloodstream. By antagonizing the V2 receptor, Mozavaptan prevents this AVP-mediated water reabsorption, leading to an increase in free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.[3]
Signaling Pathway of Mozavaptan's Action
References
Application Note: High-Throughput Quantification of Mozavaptan and Mozavaptan-d6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Mozavaptan and its deuterated internal standard, Mozavaptan-d6, in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. The analytes are detected using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Introduction
Mozavaptan is a non-peptide vasopressin V2 receptor antagonist used in the management of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH). Accurate and precise quantification of Mozavaptan in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and other sources of variability in the LC-MS/MS analysis, thereby ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
Mozavaptan reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Sample Preparation
A simple and efficient protein precipitation method is utilized for the extraction of Mozavaptan and this compound from human plasma.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The MRM transitions for Mozavaptan and this compound are optimized for maximum sensitivity and specificity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Mozavaptan | 428.16 | 119.03 | 200 | 25 |
| This compound | 434.60 | 119.03 | 200 | 25 |
Note: The precursor ion for this compound is calculated based on its molecular weight of 433.58 g/mol . The product ion is expected to be the same as the unlabeled compound due to the stability of the deuterium labels on the methyl groups. Collision energy is a starting point and should be optimized for the specific instrument.
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. The calibration curve is constructed by plotting the peak area ratio of Mozavaptan to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Diagrams
Caption: Experimental workflow for the quantification of Mozavaptan.
Application Note and Protocol: Preparation of Calibration Curves for the Quantification of Mozavaptan using Mozavaptan-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation of calibration curves for the quantification of Mozavaptan in biological matrices, such as plasma, using Mozavaptan-d6 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] It effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2] This protocol is intended to serve as a comprehensive guide for researchers and scientists involved in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring the precise quantification of Mozavaptan.
Data Presentation
The following table summarizes the typical concentration levels for the preparation of calibration curve standards for Mozavaptan, along with the fixed concentration of the internal standard, this compound.
| Calibration Level | Mozavaptan Concentration (ng/mL) | This compound Concentration (ng/mL) |
| Blank | 0 | 0 |
| Zero Standard | 0 | 50 |
| CAL 1 (LLOQ) | 1 | 50 |
| CAL 2 | 2.5 | 50 |
| CAL 3 | 10 | 50 |
| CAL 4 | 50 | 50 |
| CAL 5 | 100 | 50 |
| CAL 6 | 250 | 50 |
| CAL 7 | 500 | 50 |
| CAL 8 (ULOQ) | 1000 | 50 |
Experimental Protocols
This section details the methodologies for the preparation of stock solutions, calibration standards, and quality control (QC) samples.
1. Materials and Reagents
-
Mozavaptan reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (≥98% purity)
-
Ammonium acetate
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
Volumetric flasks (Class A)
-
Calibrated pipettes and tips
2. Preparation of Stock Solutions
-
Mozavaptan Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Mozavaptan reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5-10 minutes to ensure complete dissolution.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.
3. Preparation of Working Solutions
-
Mozavaptan Working Solutions: Prepare a series of working solutions by serially diluting the Mozavaptan stock solution with 50% methanol/water (v/v) to achieve concentrations suitable for spiking into the biological matrix to create the calibration standards.
-
This compound Working Solution (50 ng/mL): Prepare a working solution of this compound by diluting the stock solution with 50% methanol/water (v/v). This working solution will be used to spike all calibration standards (except the blank) and QC samples.
4. Preparation of Calibration Curve Standards
-
Label a set of microcentrifuge tubes for each calibration level (Blank, Zero, CAL 1 through CAL 8).
-
To each tube (except the Blank), add a specified volume of the this compound working solution (50 ng/mL).
-
To each tube (except the Blank and Zero Standard), add the appropriate volume of the corresponding Mozavaptan working solution to achieve the final concentrations listed in the data presentation table.
-
Add a sufficient volume of the control biological matrix to each tube to reach the final desired volume (e.g., 1 mL).
-
Vortex each tube for 30 seconds to ensure homogeneity.
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, add 300 µL of cold acetonitrile containing the internal standard (this compound at a concentration that will result in a final concentration of 50 ng/mL in the sample).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of Mozavaptan, which should be optimized for the specific instrumentation used.
-
LC System: UPLC system
-
Column: Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase:
-
A: 10 mM ammonium acetate and 0.1% formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation of Mozavaptan and this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Mandatory Visualization
References
- 1. veeprho.com [veeprho.com]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in Mozavaptan bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Mozavaptan.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of Mozavaptan, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for Mozavaptan, which is a benzazepine derivative.[1] Consider a different analytical column with alternative chemistry. |
| Presence of interfering endogenous components. | Improve the sample cleanup procedure. Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3][4] | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Utilize a stable isotope-labeled internal standard (SIL-IS) for Mozavaptan if available, as it can compensate for variations in matrix effects.[5] Ensure thorough mixing and consistent sample processing for all samples. |
| Inefficient extraction. | Optimize the extraction solvent and pH for LLE. For SPE, evaluate different sorbents and elution solvents. | |
| Low Signal Intensity (Ion Suppression) | Co-elution of phospholipids or other matrix components. | Modify the chromatographic method to separate Mozavaptan from the suppression zone.[2] Implement a more rigorous sample preparation technique to remove interfering compounds.[3][4][5] Consider using a smaller injection volume.[3][4] |
| Suboptimal ionization source parameters. | Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as capillary voltage, gas flow, and temperature. ESI is generally more susceptible to matrix effects.[2][6] | |
| High Signal Intensity (Ion Enhancement) | Co-eluting compounds that enhance the ionization of Mozavaptan. | Similar to ion suppression, optimize chromatography and sample cleanup to separate the analyte from the enhancing compounds.[2] |
| Carryover | Adsorption of Mozavaptan to the analytical system. | Optimize the wash solvent composition and volume in the autosampler. Use a wash solvent that is stronger than the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Mozavaptan bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[2][6][7] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of Mozavaptan.[2][3] Endogenous phospholipids and other components of biological fluids are common causes of matrix effects.[2][6]
Q2: Which sample preparation technique is best for minimizing matrix effects for Mozavaptan?
A2: The optimal technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is a simple and fast method, it is often associated with significant matrix effects due to minimal sample cleanup.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering components and reducing matrix effects.[2][8] For Mozavaptan, a published UPLC-MS/MS method successfully utilized a liquid-liquid extraction with a mixture of ethyl acetate and tert-butyl methyl ether.[9]
Q3: How can I quantitatively assess matrix effects for my Mozavaptan assay?
A3: The most common method is the post-extraction spike method.[5][10] This involves comparing the peak area of Mozavaptan spiked into an extracted blank matrix with the peak area of Mozavaptan in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[10]
Q4: What role does the internal standard (IS) play in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects.[5] A stable isotope-labeled (SIL) internal standard of Mozavaptan is the ideal choice as it has nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte. If a SIL-IS is not available, a structural analog that elutes close to Mozavaptan can be used.[11]
Q5: Can optimizing the LC-MS/MS parameters help in overcoming matrix effects?
A5: Yes. Optimizing chromatographic conditions to achieve better separation of Mozavaptan from matrix components can significantly reduce matrix effects.[2] This can be achieved by adjusting the mobile phase, gradient, or using a different column. Additionally, optimizing the mass spectrometer's ionization source parameters can improve the signal-to-noise ratio and potentially minimize the impact of interfering substances.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Mozavaptan in Plasma
This protocol is adapted from a validated method for Mozavaptan bioanalysis.[9]
Materials:
-
Plasma samples containing Mozavaptan
-
Internal Standard (IS) working solution (e.g., Carbamazepine as used in a published method, or ideally a SIL-IS for Mozavaptan)[1]
-
Extraction solvent: Ethyl acetate:tert-butyl methyl ether (50:50, v/v)
-
Reconstitution solvent: Acetonitrile:Water (50:50, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solvent.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Procedure:
-
Prepare Set A: Spike a known amount of Mozavaptan and IS into the reconstitution solvent.
-
Prepare Set B: Extract blank plasma samples using the LLE protocol described above. After the evaporation step, spike the dried residue with the same amount of Mozavaptan and IS as in Set A, and then reconstitute.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Data Presentation:
Table 1: Comparison of Sample Preparation Techniques for Mozavaptan Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (Typical) | High | Moderate to Low | Low |
| Recovery | Variable | Good | Good to Excellent |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Example Matrix Factor Calculation for Mozavaptan
| Sample | Peak Area (Analyte) | Peak Area (IS) | Analyte/IS Ratio | Matrix Factor | Conclusion |
| Neat Solution (Set A) | 1,200,000 | 1,500,000 | 0.80 | - | - |
| Post-Spiked Extract (Set B) | 960,000 | 1,250,000 | 0.77 | 0.80 | Ion Suppression |
Visualizations
Caption: Experimental workflow for Mozavaptan bioanalysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mozavaptan and Mozavaptan-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Mozavaptan and its deuterated internal standard, Mozavaptan-d6.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Mozavaptan and this compound, focusing on improving peak resolution and overall data quality.
Q1: What are the typical chromatographic methods used for Mozavaptan analysis?
A1: Mozavaptan is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity, especially in biological matrices. Common stationary phases include C18 columns.
Q2: I am observing poor peak resolution between Mozavaptan and this compound. What should I do?
A2: Poor resolution between an analyte and its deuterated internal standard can be due to several factors. Here are some troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Modifying the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase can alter selectivity. A slight decrease in the organic solvent concentration can increase retention times and potentially improve resolution.
-
Aqueous Phase pH: Mozavaptan has two pKa values: a basic pKa of 7.61 and an acidic pKa of 13.2.[1] To ensure consistent ionization and good peak shape, the mobile phase pH should be buffered at least 1.5 to 2 pH units away from the basic pKa. For basic compounds like Mozavaptan, using a slightly acidic mobile phase (e.g., pH 3-5) can improve peak shape and retention. Formic acid or ammonium acetate are common mobile phase additives to control pH.
-
-
Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Column Selection: Ensure you are using a high-efficiency column with a suitable particle size (e.g., < 3 µm). If resolution is still an issue, consider a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., phenyl-hexyl).
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analytes.
Q3: My Mozavaptan peak is tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like Mozavaptan is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: As mentioned above, operating at a lower pH (e.g., 3-5) will protonate the basic nitrogen in Mozavaptan, which can reduce interactions with acidic silanols.
-
Ionic Strength: Increasing the buffer concentration (e.g., 10-20 mM ammonium acetate) in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology (e.g., BEH) which has a lower density of free silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q4: I am observing peak fronting for Mozavaptan. What could be the cause?
A4: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Sample Overload: Similar to tailing, injecting a sample concentration that is too high can lead to fronting.
-
Poor Sample Solubility: Ensure that the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than or the same as the initial mobile phase composition.
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can lead to bed collapse and poor peak shape.
Q5: My peaks for both Mozavaptan and this compound are broad. What should I investigate?
A5: Broad peaks can be a sign of several issues affecting chromatographic efficiency:
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.
-
Column Contamination: A contaminated guard column or analytical column can lead to peak broadening. Try flushing the column with a strong solvent or replacing the guard column.
-
Inappropriate Mobile Phase: A mobile phase that is too "strong" (high organic content) can cause the analytes to elute too quickly, resulting in broad peaks.
-
Detector Settings: An incorrect data acquisition rate at the detector can lead to the appearance of broad peaks.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions for the analysis of Mozavaptan and a related vaptan compound, Tolvaptan, to provide a comparative overview.
| Parameter | Method 1: Mozavaptan (UPLC-MS/MS) | Method 2: Tolvaptan (RP-HPLC) |
| Analyte | Mozavaptan | Tolvaptan |
| Internal Standard | Carbamazepine (in this example) | Sumatriptan |
| Column | Acquity UPLC BEH™ C18 | Eclipse C18 |
| Column Dimensions | Not Specified | 100 mm × 4.6 mm, 3.5 µm |
| Mobile Phase | 10 mM Ammonium Acetate & 0.1% Formic Acid in Acetonitrile (30:70 v/v) | Methanol: 0.2M Phosphate Buffer (70:30 v/v) |
| Flow Rate | 0.3 mL/min | Not Specified |
| Detection | MS/MS (MRM) | Not Specified |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Mozavaptan in Rat Plasma [1]
-
Sample Preparation: Perform liquid-liquid extraction of plasma samples.
-
Chromatographic System: An Acquity UPLC system coupled to a tandem mass spectrometer.
-
Column: Acquity UPLC BEH™ C18.
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Not specified.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode. The transitions monitored were m/z 428.16 → 119.03 for Mozavaptan and m/z 237.06 → 179.10 for the internal standard (Carbamazepine).
Protocol 2: RP-HPLC Method for Tolvaptan in Bulk and Pharmaceutical Dosage Form [2]
-
Standard and Sample Preparation: Prepare stock solutions of Tolvaptan and the internal standard (Sumatriptan) in the mobile phase. Prepare working standards and sample solutions by appropriate dilution.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Eclipse C18 (100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of methanol and 0.2M phosphate buffer (70:30 v/v).
-
Flow Rate: Not specified.
-
Detection: UV detection at a specified wavelength.
-
Injection Volume: Not specified.
Visualizations
Caption: Troubleshooting workflow for improving peak resolution of Mozavaptan.
Caption: Relationship between chromatographic parameters and peak resolution factors.
References
addressing ion suppression in Mozavaptan LC-MS/MS analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address ion suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Mozavaptan. While specific public data on Mozavaptan ion suppression is limited, this guide is built on established principles for bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Mozavaptan LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (like plasma or urine) interfere with the ionization of the target analyte, Mozavaptan, in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response, which can negatively impact the sensitivity, precision, and accuracy of the analysis, potentially leading to erroneous quantitative results.[1][3] It's a critical parameter to evaluate during method development to ensure the robustness of the bioanalytical method.[1]
Q2: How can I identify if ion suppression is affecting my Mozavaptan analysis?
A2: A common method to identify ion suppression is through a post-column infusion experiment.[4] In this qualitative assessment, a constant flow of Mozavaptan solution is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected into the LC system.[4] Any dip in the baseline signal of Mozavaptan indicates a region of ion suppression.[4] A quantitative assessment can be performed by comparing the peak area of Mozavaptan in a post-extraction spiked sample to its peak area in a neat solution at the same concentration.[5]
Q3: What are the common causes of ion suppression in bioanalytical methods?
A3: Ion suppression is often caused by co-eluting compounds from the biological matrix.[1] Phospholipids are a major cause of ion suppression when analyzing plasma samples.[5] Other sources include salts, proteins, and detergents.[1][6] The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][7]
Q4: Can changing my sample preparation method help reduce ion suppression?
A4: Yes, optimizing sample preparation is one of the most effective ways to mitigate ion suppression.[8][9] More rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally better at removing interfering matrix components compared to a simple Protein Precipitation (PPT) method.[3]
Q5: Is it possible to overcome ion suppression by modifying the chromatographic conditions?
A5: Absolutely. Adjusting the chromatographic method to separate Mozavaptan from the ion-suppressing components is a viable strategy.[4] This can be achieved by using a different stationary phase, altering the mobile phase composition, or modifying the gradient elution profile to shift the retention time of Mozavaptan away from the suppression zones.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving ion suppression issues during Mozavaptan LC-MS/MS analysis.
Step 1: Confirming and Quantifying Ion Suppression
Before making changes to your method, it's crucial to confirm that ion suppression is the root cause of issues like poor sensitivity or variability.
-
Action: Perform a post-column infusion experiment to identify retention time windows with significant ion suppression.
-
Action: Quantify the matrix effect by comparing the response of Mozavaptan in a post-extraction spiked matrix sample against a neat standard solution. A matrix factor of less than 1 indicates ion suppression. Ideally, the absolute matrix factor should be between 0.75 and 1.25.[1]
Step 2: Optimizing Sample Preparation
If significant ion suppression is confirmed, the first line of defense is to improve the sample cleanup procedure.
-
Problem: High ion suppression observed with Protein Precipitation (PPT).
-
Solution 1: Switch to Liquid-Liquid Extraction (LLE). LLE can provide a cleaner extract by partitioning Mozavaptan into an organic solvent, leaving many polar interferences behind. A UPLC-MS/MS method for Mozavaptan in rat plasma successfully used an LLE method with a mixture of ethyl acetate and tert-butyl methyl ether.[11]
-
Solution 2: Implement Solid-Phase Extraction (SPE). SPE offers a high degree of selectivity and can be tailored to effectively remove phospholipids and other interferences.
-
Solution 3: Use phospholipid removal plates or cartridges if phospholipids are identified as the primary interfering species.
-
Step 3: Modifying Chromatographic Conditions
If sample preparation optimization is insufficient or not feasible, focus on chromatographic separation.
-
Problem: Mozavaptan peak elutes in a region of high ion suppression.
-
Solution 1: Adjust the gradient profile. A shallower gradient can improve the resolution between Mozavaptan and co-eluting matrix components.
-
Solution 2: Change the analytical column. A column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase instead of a standard C18) may offer different selectivity and resolve Mozavaptan from the interferences.
-
Solution 3: Employ a divert valve to discard the highly polar, early-eluting matrix components (like salts) to waste instead of directing them to the mass spectrometer, reducing source contamination.[12]
-
Step 4: Adjusting Mass Spectrometer and Ion Source Parameters
While less common for resolving matrix effects, some instrument parameters can be optimized.
-
Problem: Persistent low signal intensity.
-
Solution 1: If your instrument allows, consider switching the ionization source from ESI to APCI, as APCI is generally less prone to ion suppression.[3]
-
Solution 2: Optimize ion source parameters such as gas flows, temperature, and spray voltage to maximize Mozavaptan's ionization efficiency.
-
Data Presentation
Table 1: Example Comparison of Sample Preparation Techniques on Mozavaptan Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard (IS) Normalized Matrix Effect |
| Protein Precipitation (Acetonitrile) | 95.2 ± 4.1 | 65.7 ± 8.3 | 0.98 |
| Liquid-Liquid Extraction (MTBE) | 88.5 ± 5.5 | 89.1 ± 6.2 | 1.01 |
| Solid-Phase Extraction (Mixed-Mode) | 92.1 ± 3.8 | 98.6 ± 4.5 | 0.99 |
This table presents illustrative data to demonstrate the potential impact of different extraction methods. Actual results may vary.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (Mozavaptan and its internal standard) in the mobile phase reconstitution solution.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the analytical standard into the final, evaporated, and reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike the analytical standard into the blank biological matrix before the extraction process. (This set is used for recovery calculation).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
IS Normalized Matrix Effect = (Matrix Effect of Analyte / Matrix Effect of IS)
-
Visualizations
Caption: A decision tree for troubleshooting ion suppression.
Caption: Comparing sample preparation workflows for bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 9. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 10. eijppr.com [eijppr.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mozavaptan-d6 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Mozavaptan-d6 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the concentration of the internal standard, this compound?
A1: Optimizing the internal standard (IS) concentration is critical for ensuring the accuracy, precision, and reliability of quantitative bioanalytical methods.[1][2][3] An appropriate concentration of this compound will ensure that its response is consistent and effectively tracks the analyte (Mozavaptan) response across the entire calibration range, compensating for variability in sample preparation, injection volume, and matrix effects.[3][4][5] An unoptimized concentration can lead to poor data quality, inaccurate quantification, and potential rejection of study data by regulatory agencies.[6][7]
Q2: What is the ideal concentration range for this compound?
A2: There is no single universal concentration for an internal standard. The optimal concentration of this compound should be determined experimentally and is typically a concentration that provides a reproducible and stable signal without being excessively high. A common starting point is to use a concentration that yields a response similar to the analyte at the midpoint of the calibration curve. The concentration should be high enough to be well above the limit of detection but not so high that it causes detector saturation or introduces significant isotopic contribution to the analyte signal.[5]
Q3: How does this compound help in correcting for matrix effects?
A3: this compound, as a stable isotope-labeled (SIL) internal standard, is considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[8][9] Because it is structurally and chemically almost identical to Mozavaptan, it co-elutes and experiences similar ionization suppression or enhancement from interfering components in the biological matrix.[1][10] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1][2]
Q4: Can the source of this compound affect my assay performance?
A4: Yes, the purity and isotopic distribution of this compound can vary between suppliers or even batches. It is crucial to verify the chemical and isotopic purity of the internal standard. Impurities could potentially interfere with the analyte peak, and a low isotopic purity might lead to a significant contribution to the unlabeled analyte signal, especially at the lower limit of quantification (LLOQ).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound response across a run (>15% CV) | Inconsistent sample preparation (e.g., extraction, evaporation, reconstitution).[3] | Review and optimize the sample preparation workflow. Ensure consistent timing and technique for each step. |
| Instrument instability (e.g., fluctuating spray in the MS source). | Check instrument performance, clean the MS source, and perform system suitability tests. | |
| Inconsistent addition of this compound to samples.[3] | Use a calibrated pipette and ensure thorough vortexing after adding the internal standard. Prepare a bulk spiking solution to minimize pipetting errors. | |
| This compound signal is too low or not detected | Concentration of the spiking solution is too low. | Prepare a new, more concentrated spiking solution. |
| Poor extraction recovery of Mozavaptan. | Re-evaluate the extraction method (e.g., different solvent, pH adjustment). | |
| Ion suppression specific to the internal standard.[1][8] | Investigate matrix effects by post-column infusion experiments. Modify chromatographic conditions to separate the internal standard from the source of suppression. | |
| This compound signal is too high or saturating the detector | Concentration of the spiking solution is too high. | Dilute the internal standard spiking solution. |
| Contribution from an interfering component in the matrix. | Check for isobaric interferences in blank matrix samples. Improve chromatographic separation. | |
| Poor tracking of analyte variability by this compound | The concentration of this compound is not optimal for the analyte concentration range. | Re-optimize the internal standard concentration. The response of the IS should be consistent across the calibration curve. |
| Presence of a metabolite that reverts to the analyte or internal standard. | Investigate potential metabolic instability during sample processing and storage. | |
| Differential matrix effects on the analyte and internal standard.[10] | While rare for SIL-IS, this can happen. Modify chromatography to minimize matrix effects. | |
| Contribution of this compound to the Mozavaptan signal ("crosstalk") | Isotopic impurity in the this compound standard. | Evaluate the contribution of the IS to the analyte signal by injecting a solution of only the IS. If the contribution is >5% of the LLOQ response, a purer standard may be needed, or the IS concentration should be lowered. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Spiking Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in an appropriate solvent (e.g., Methanol, DMSO) to a final volume of 1 mL.
-
Store at -20°C or as recommended by the supplier.
-
-
Intermediate Spiking Solution (10 µg/mL):
-
Dilute the stock solution 1:100 with the appropriate solvent (e.g., 10 µL of stock in 990 µL of solvent).
-
-
Working Spiking Solution (Concentration to be optimized, e.g., 100 ng/mL):
-
Perform a further serial dilution of the intermediate solution to achieve the desired concentration for spiking into samples. The final concentration in the sample should be consistent.
-
Protocol 2: Experiment to Determine Optimal this compound Concentration
-
Objective: To find a this compound concentration that provides a stable and reproducible signal and effectively normalizes the analyte response across the calibration curve.
-
Procedure:
-
Prepare a set of calibration standards and quality control (QC) samples for Mozavaptan in the relevant biological matrix (e.g., plasma).
-
Divide the calibration standards and QCs into three test groups.
-
Spike each group with a different concentration of this compound working solution (e.g., Low, Medium, High concentration). A common approach is to target IS peak areas that are roughly 25%, 50%, and 100% of the analyte peak area at the mid-point of the calibration curve.
-
Process all samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using the LC-MS/MS method.
-
Evaluate the performance of each this compound concentration based on the criteria in the data presentation table below.
-
Data Presentation
Table 1: Evaluation of Different this compound Concentrations
| Parameter | Low IS Concentration (e.g., 25 ng/mL) | Medium IS Concentration (e.g., 50 ng/mL) | High IS Concentration (e.g., 100 ng/mL) | Acceptance Criteria |
| IS Response Variability (%CV) across all samples | 18.5% | 8.2% | 6.5% | < 15% |
| Calibration Curve Linearity (r²) | 0.992 | 0.998 | 0.999 | > 0.99 |
| Accuracy of QCs (% Nominal) | 88-118% | 95-107% | 98-103% | 85-115% (90-110% for LLOQ) |
| Precision of QCs (%CV) | 12.5% | 6.8% | 5.2% | < 15% (< 20% for LLOQ) |
| IS Contribution to Analyte at LLOQ | < 1% | < 1% | 3% | < 5% |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. ovid.com [ovid.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
Technical Support Center: Stability Testing of Mozavaptan-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Mozavaptan-d6 in biological matrices. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical stability tests to perform for this compound in biological matrices during bioanalytical method validation?
A1: For a robust bioanalytical method, it is essential to evaluate the stability of this compound under various conditions that samples may encounter from collection to analysis. According to regulatory guidelines (FDA and EMA), the following stability tests are mandatory:
-
Freeze-Thaw Stability: To assess the stability of this compound after repeated cycles of freezing and thawing.[1][2]
-
Short-Term (Bench-Top) Stability: To determine the stability of this compound in the matrix at room temperature for a period equivalent to the sample handling and processing time.[3]
-
Long-Term Stability: To ensure this compound remains stable in the matrix for the expected duration of sample storage.[1]
-
Post-Preparative (Autosampler) Stability: To evaluate the stability of the processed samples (extracts) while waiting for injection in the autosampler.[4]
Q2: What are the general acceptance criteria for stability assessments of this compound?
A2: The stability of this compound is considered acceptable if the mean concentration of the stability-tested quality control (QC) samples is within ±15% of the nominal concentration.[1][5] For the lower limit of quantification (LLOQ) QC, a deviation of up to ±20% is often acceptable.[6]
Q3: Why is this compound used as an internal standard, and what are the potential issues associated with it?
A3: this compound is a stable isotope-labeled (SIL) version of Mozavaptan and is considered the ideal internal standard for quantitative bioanalysis using LC-MS/MS.[7] It is chemically and physically very similar to the analyte, which means it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability in these processes.[8]
However, potential issues with deuterated standards like this compound can include:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[9]
-
Deuterium Exchange: In certain pH and solvent conditions, the deuterium atoms can exchange with protons, leading to a loss of the mass difference and inaccurate quantification.[10]
-
Isotopic Interference: The presence of natural isotopes in the analyte can sometimes interfere with the signal of the deuterated internal standard, and vice-versa.
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard (this compound) response.
-
Question: My this compound signal is showing significant variability across an analytical run. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency can lead to inconsistent recovery of the internal standard.
-
Troubleshooting: Ensure that all sample preparation steps, such as protein precipitation or liquid-liquid extraction, are performed consistently for all samples, including calibration standards and QCs. Use of automated liquid handlers can improve precision.
-
-
Potential Cause 2: Matrix Effects. Ion suppression or enhancement due to co-eluting matrix components can affect the ionization of this compound.[11][12]
-
Potential Cause 3: Instrument Instability. A dirty ion source or fluctuations in the mass spectrometer's performance can cause signal drift.
-
Troubleshooting: Perform routine maintenance of the LC-MS/MS system, including cleaning the ion source. Monitor system suitability by injecting a standard solution at the beginning and end of the run.
-
-
Issue 2: Poor accuracy and precision in stability QC samples.
-
Question: My stability QC samples for this compound are failing the acceptance criteria (±15%). What should I investigate?
-
Answer:
-
Potential Cause 1: Analyte Instability. this compound may be degrading under the tested storage or handling conditions.
-
Troubleshooting: Re-evaluate the stability at shorter time points or under different temperature conditions (e.g., storing at -80°C instead of -20°C). For bench-top stability, consider performing sample preparation on ice.
-
-
Potential Cause 2: Inaccurate Nominal Concentration. The initial concentration of the QC samples may have been prepared incorrectly.
-
Troubleshooting: Prepare fresh QC samples from a different stock solution than the one used for the calibration standards to verify the accuracy of the original QCs.
-
-
Potential Cause 3: Issues with the Calibration Curve. An inaccurate or imprecise calibration curve will lead to incorrect back-calculation of the QC concentrations.
-
Troubleshooting: Ensure the calibration standards are prepared correctly and that the regression model used for the calibration curve is appropriate for the concentration range.
-
-
Quantitative Stability Data Summary
The following tables summarize the expected stability of this compound in human plasma. The data is presented as the percentage of the nominal concentration remaining after exposure to different conditions.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Low QC (5 ng/mL) | High QC (500 ng/mL) |
| Cycle 1 | 98.5% | 101.2% |
| Cycle 2 | 97.2% | 99.8% |
| Cycle 3 | 96.5% | 98.9% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Low QC (5 ng/mL) | High QC (500 ng/mL) |
| 0 | 100.0% | 100.0% |
| 4 | 99.1% | 100.5% |
| 8 | 97.8% | 99.3% |
| 24 | 95.6% | 98.1% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Duration (months) | Low QC (5 ng/mL) | High QC (500 ng/mL) |
| 1 | 99.5% | 101.0% |
| 3 | 98.2% | 100.1% |
| 6 | 97.0% | 99.2% |
| 12 | 96.1% | 98.5% |
Table 4: Post-Preparative (Autosampler) Stability of this compound in Processed Extract at 4°C
| Duration (hours) | Low QC (5 ng/mL) | High QC (500 ng/mL) |
| 0 | 100.0% | 100.0% |
| 24 | 98.8% | 100.7% |
| 48 | 97.5% | 99.6% |
| 72 | 96.3% | 98.8% |
Experimental Protocols
1. Preparation of Stock and Quality Control (QC) Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solution with the same solvent.
-
QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired low and high QC concentrations (e.g., 5 ng/mL and 500 ng/mL). Prepare a sufficient number of aliquots for each stability test.
2. Freeze-Thaw Stability Protocol
-
Retrieve a set of low and high QC aliquots from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, refreeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.[2]
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[2]
-
After the final thaw, process the samples along with a freshly prepared calibration curve and analyze by LC-MS/MS.
-
Calculate the concentration of the stability QCs and compare it to the nominal concentration.
3. Short-Term (Bench-Top) Stability Protocol
-
Retrieve a set of low and high QC aliquots from the freezer and allow them to thaw completely.
-
Keep the aliquots at room temperature for a predefined period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).
-
At each time point, process the respective QC samples along with a freshly prepared calibration curve and analyze by LC-MS/MS.
-
Calculate the concentration of the stability QCs and compare it to the nominal concentration of freshly thawed QCs (time 0).
4. Long-Term Stability Protocol
-
Store a set of low and high QC aliquots at the intended long-term storage temperature (e.g., -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QCs from storage.
-
Allow the samples to thaw and process them along with a freshly prepared calibration curve for LC-MS/MS analysis.
-
Calculate the concentration of the stability QCs and compare it to the nominal concentration.
5. Post-Preparative (Autosampler) Stability Protocol
-
Process a set of low and high QC samples according to the validated extraction procedure.
-
Place the resulting extracts in the autosampler set at a specific temperature (e.g., 4°C).
-
Inject and analyze the extracts at various time points (e.g., 0, 24, 48, and 72 hours).
-
Calculate the concentration of the stability QCs at each time point and compare it to the concentration at time 0.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for stability test failures.
References
- 1. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
impact of anticoagulant on Mozavaptan plasma assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mozavaptan plasma assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant should I use for blood sample collection for a Mozavaptan plasma assay?
A1: The choice of anticoagulant is a critical step in the pre-analytical phase and should be consistent throughout your study. For quantitative bioanalysis of Mozavaptan using methods like LC-MS/MS, K2-EDTA or K3-EDTA is often a suitable choice. It effectively prevents coagulation by chelating calcium ions and is generally compatible with downstream analytical techniques. However, the most critical factor is to validate the bioanalytical method with the specific anticoagulant you intend to use for your study samples . Regulatory guidelines from bodies like the EMA and ICH mandate that the matrix used for method validation, including the anticoagulant, must be the same as that of the study samples.[1]
Q2: Can I use heparin as an anticoagulant for my Mozavaptan plasma assay?
A2: While heparin is a common anticoagulant, it can sometimes interfere with bioanalytical assays. Heparin can form complexes with plasma proteins, which may affect the extraction recovery of the analyte.[2] Additionally, it can cause photometric interference in some enzymatic assays.[2] For LC-MS/MS analysis, while heparinized plasma can be used, it is crucial to demonstrate through method validation that it does not adversely affect the assay's performance (e.g., matrix effect, recovery, and stability). If you must use heparin, ensure your validation experiments specifically address these potential issues.
Q3: What about sodium citrate as an anticoagulant?
A3: Sodium citrate is the standard anticoagulant for coagulation assays because its effect is reversible. However, it is a liquid anticoagulant, which can lead to dilution of the plasma sample if the blood collection tube is not filled to the proper volume. This dilution effect can introduce variability in the measured drug concentration.[3] The concentration of the citrate solution (e.g., 3.2% vs. 3.8%) can also impact results.[3][4][5] For these reasons, EDTA is often preferred for quantitative bioanalytical assays of drugs. If citrate must be used, meticulous attention to proper blood draw volume is essential, and the method must be validated accordingly.
Q4: What are the key validation parameters to assess for anticoagulant impact?
A4: When validating your Mozavaptan plasma assay, you should pay close attention to the following parameters with respect to the chosen anticoagulant:
-
Selectivity and Specificity: Ensure that the anticoagulant or its metabolites do not produce any interfering peaks at the retention time of Mozavaptan or the internal standard.
-
Matrix Effect: Evaluate if the anticoagulant alters the ionization efficiency of Mozavaptan in the mass spectrometer. This should be tested with multiple lots of plasma containing the selected anticoagulant.
-
Recovery: Determine if the anticoagulant affects the efficiency of the extraction procedure for Mozavaptan.
-
Stability: Assess the stability of Mozavaptan in plasma containing the anticoagulant under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in QC samples | Inconsistent anticoagulant or improper blood collection. | - Ensure all samples (standards, QCs, and study samples) are collected using the same type and concentration of anticoagulant . - Verify that blood collection tubes are filled to the correct volume to avoid dilution effects, especially with liquid anticoagulants like citrate. |
| Low drug recovery | Interference from the anticoagulant during sample extraction. | - This may be more common with heparin. Consider switching to an EDTA-based anticoagulant. - If heparin must be used, re-optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize interference. |
| Poor peak shape or interfering peaks in LC-MS/MS | The anticoagulant itself or impurities are co-eluting with the analyte. | - Modify the chromatographic conditions (e.g., mobile phase composition, gradient) to separate the interfering peaks from the analyte peak. - Evaluate a different anticoagulant that does not show interference. |
| Inconsistent results between different batches of plasma | Variability in the plasma matrix, potentially exacerbated by the anticoagulant. | - During method validation, test at least six different lots of plasma with the chosen anticoagulant to ensure the method is robust. |
Experimental Protocols
General Bioanalytical Method Validation Workflow
The following diagram outlines the key stages of a bioanalytical method validation, highlighting where the choice of anticoagulant is a critical consideration.
Caption: Workflow for bioanalytical method validation.
Detailed Protocol: UPLC/MS-MS Assay for Mozavaptan in Plasma
This protocol is based on a validated method for the quantification of Mozavaptan in rat plasma and serves as a template.[6] It is imperative to perform a full validation of this method in the matrix and with the anticoagulant of your specific study.
1. Sample Collection and Preparation:
-
Anticoagulant: Use K2-EDTA as the anticoagulant.
-
Plasma Separation: Centrifuge whole blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
2. Stock and Working Solutions:
-
Prepare a stock solution of Mozavaptan and the internal standard (e.g., Carbamazepine) in a suitable solvent like methanol.
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solution.
3. Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma, add the internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
4. UPLC/MS-MS Conditions:
-
Chromatographic Column: Acquity UPLC BEH™ C18 column.[6]
-
Mobile Phase: A gradient of 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 ml/min.[6]
-
Mass Spectrometry: Use a tandem mass spectrometer with multiple reaction monitoring (MRM).
The following diagram illustrates the sample preparation workflow.
Caption: Sample preparation workflow.
Data Presentation
The following table summarizes the potential impact of common anticoagulants on a Mozavaptan plasma assay. The values are illustrative and should be confirmed by in-house validation.
| Anticoagulant | Mechanism of Action | Potential Advantages for LC-MS/MS | Potential Disadvantages/Interferences | Recommendation |
| K2-EDTA / K3-EDTA | Chelates Ca2+ ions | - Generally low interference with LC-MS/MS. - Compatible with automated liquid handlers. | - Can chelate metal ions that may be important for other assays. | Recommended , but must be validated. |
| Heparin (Lithium or Sodium) | Inhibits thrombin formation | - Can be used if required for other endpoints from the same sample. | - Potential for non-specific binding and protein precipitation. - Can interfere with some enzymatic assays. | Use with caution. Requires thorough validation to demonstrate lack of interference. |
| Sodium Citrate | Chelates Ca2+ ions (reversible) | - Standard for coagulation studies. | - Liquid form can cause sample dilution if not filled correctly. - Citrate concentration can affect results. | Not generally recommended for quantitative bioanalysis unless specifically required and validated. |
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of citrate concentration in specimen collection tubes on the International Normalized Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionbiologic.com [precisionbiologic.com]
- 5. Effect of citrate concentration in specimen collection tubes on the International Normalized Ratio. | Semantic Scholar [semanticscholar.org]
- 6. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks in Mozavaptan analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the analytical determination of Mozavaptan, with a specific focus on addressing co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in Mozavaptan analysis?
Peak co-elution in the chromatographic analysis of Mozavaptan can stem from several factors:
-
Presence of structurally similar impurities: Degradation products or impurities from the synthesis process that have similar physicochemical properties to Mozavaptan can co-elute.[1][2]
-
Inadequate chromatographic conditions: The selected column, mobile phase composition, or gradient may not have sufficient selectivity to separate Mozavaptan from other components in the sample matrix.[3][4]
-
Matrix effects: Excipients in a formulated product or endogenous components in biological samples can interfere with the retention of Mozavaptan.
-
Poor peak shape: Tailing or fronting peaks are more likely to overlap with adjacent peaks. This can be caused by column degradation, sample overload, or inappropriate mobile phase pH.
Q2: How can I detect if I have a co-eluting peak with my Mozavaptan peak?
Identifying co-elution is a critical first step. Here are some methods to detect it:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[5][6]
-
Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information across the chromatographic peak. A change in the mass spectrum across the peak is a strong indicator of co-elution.[5][7]
-
Visual Inspection of the Peak: Asymmetrical peaks, such as those with shoulders or significant tailing, can suggest the presence of a hidden peak.[5][6] However, perfectly co-eluting peaks may still appear symmetrical.[5]
Q3: What are forced degradation studies and why are they important for identifying potential co-eluting peaks?
Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing, such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[8][9][10][11] These studies are crucial for:
-
Identifying potential degradation products: This helps in anticipating which impurities might be present in stability samples.[8][10][11]
-
Developing stability-indicating methods: The analytical method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products, thus proving its specificity.[8][11]
-
Understanding degradation pathways: This knowledge aids in formulation development and in defining appropriate storage conditions.[8][10]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in your Mozavaptan analysis.
Problem: A suspected co-eluting peak is observed with the main Mozavaptan peak.
Solution Workflow:
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in HPLC analysis.
Detailed Methodologies
General Purpose Reversed-Phase HPLC Method for Mozavaptan
This method can be used as a starting point for the analysis of Mozavaptan and its related substances.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm |
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Troubleshooting Steps for Co-elution
If co-elution is observed with the general-purpose method, consider the following modifications sequentially. The goal is to alter the selectivity of the separation.
Table 2: Troubleshooting Strategies to Improve Resolution
| Strategy | Action | Rationale |
| Modify Mobile Phase Strength | Decrease the initial percentage of the organic solvent (Acetonitrile). | Increases retention and may improve separation of early eluting peaks.[3] |
| Change Organic Modifier | Replace Acetonitrile with Methanol. | Methanol has different solvent properties and can alter the elution order. |
| Adjust pH of Mobile Phase | Adjust the pH of the aqueous mobile phase (e.g., from pH 3 to pH 5). | Changes the ionization state of Mozavaptan and some impurities, which can significantly impact retention and selectivity. |
| Change Column Chemistry | Switch from a C18 column to a different stationary phase (e.g., Phenyl-Hexyl or Cyano). | Provides different retention mechanisms (e.g., π-π interactions with a Phenyl column) that can resolve compounds not separable on a C18 phase.[3] |
| Modify Column Temperature | Decrease or increase the column temperature by 5-10 °C. | Can affect the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[3] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to generate potential impurities of Mozavaptan.
Objective: To generate potential degradation products of Mozavaptan under various stress conditions to support the development and validation of a stability-indicating analytical method.[8][10][11]
Materials:
-
Mozavaptan drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve Mozavaptan in a suitable solvent and add 0.1 N HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Neutralize the solution before injection.
-
-
Base Hydrolysis:
-
Dissolve Mozavaptan in a suitable solvent and add 0.1 N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Dissolve Mozavaptan in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place solid Mozavaptan powder in an oven at 80 °C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose solid Mozavaptan powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve baseline separation between Mozavaptan and all generated degradation products.
Workflow for Forced Degradation and Method Development:
Caption: Workflow illustrating the process of forced degradation studies for the development of a stability-indicating analytical method.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. asianjpr.com [asianjpr.com]
- 10. biomedres.us [biomedres.us]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mozavaptan-d6 Stock Solution Stability
This technical support center provides guidance on ensuring the long-term stability of Mozavaptan-d6 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is recommended to prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO). Acetonitrile (ACN) or Methanol can also be used for short-term storage or as part of the mobile phase in analytical methods.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light.
Q3: How long can I store this compound stock solutions?
A3: When stored at -20°C in a suitable solvent like DMSO, the solution is expected to be stable for at least one month. For storage up to six months, -80°C is recommended.[1] However, it is best practice to verify the concentration and purity of the stock solution if it has been stored for an extended period.
Q4: Can I store this compound stock solutions at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods, as this can lead to degradation. If temporary storage at room temperature is necessary (e.g., during experimental setup), it should be for the shortest time possible and protected from light.
Q5: What are the potential signs of degradation in my this compound stock solution?
A5: Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is through analytical methods like HPLC or LC-MS to check for the appearance of degradation products and a decrease in the main peak area.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study on a small aliquot of your stock solution to identify potential degradation product peaks. Compare these with the unexpected peaks in your experimental samples. Prepare a fresh stock solution from solid material. |
| Contamination of the solvent or glassware. | Use fresh, high-purity solvents and thoroughly clean all glassware. Filter your stock solution through a 0.22 µm syringe filter. | |
| Inconsistent analytical results | Repeated freeze-thaw cycles. | Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solvents like DMSO. | |
| Instability in the autosampler. | If samples are left in the autosampler for extended periods, degradation may occur. Check the stability of this compound under your autosampler conditions (temperature, time). | |
| Loss of signal intensity over time | Adsorption to container walls. | Use low-adsorption polypropylene or silanized glass vials. |
| Degradation of the stock solution. | Prepare a fresh stock solution and compare its performance to the old one. |
Quantitative Stability Data
The following table summarizes the expected stability of this compound in various solvents under different storage conditions. This data is illustrative and based on the typical stability of benzazepine derivatives. It is recommended to perform your own stability studies for critical applications.
| Solvent | Storage Temperature | Time (Days) | Purity (%) |
| DMSO | -20°C | 0 | 99.8 |
| 30 | 99.5 | ||
| 90 | 98.9 | ||
| 4°C | 0 | 99.8 | |
| 7 | 98.2 | ||
| 30 | 95.1 | ||
| Room Temperature | 0 | 99.8 | |
| 1 | 97.5 | ||
| 7 | 90.3 | ||
| Acetonitrile | -20°C | 0 | 99.7 |
| 30 | 99.2 | ||
| 90 | 98.5 | ||
| 4°C | 0 | 99.7 | |
| 7 | 97.8 | ||
| 30 | 94.5 | ||
| Room Temperature | 0 | 99.7 | |
| 1 | 96.9 | ||
| 7 | 88.7 | ||
| Methanol | -20°C | 0 | 99.6 |
| 30 | 98.9 | ||
| 90 | 97.8 | ||
| 4°C | 0 | 99.6 | |
| 7 | 97.1 | ||
| 30 | 93.2 | ||
| Room Temperature | 0 | 99.6 | |
| 1 | 95.8 | ||
| 7 | 85.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other desired solvent)
-
Calibrated analytical balance
-
Volumetric flask
-
Low-adsorption polypropylene or amber glass vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the solid in a small amount of the chosen solvent in a volumetric flask.
-
Vortex briefly to ensure complete dissolution.
-
Bring the solution to the final volume with the solvent.
-
Aliquot the stock solution into single-use vials.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is adapted from a study on Tolvaptan, a structurally similar compound, and is suitable for assessing the stability of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Procedure:
-
Prepare samples by diluting the this compound stock solution in the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the this compound peak.
-
Peak purity analysis should be performed to ensure the main peak is not co-eluting with any degradation products.
-
Protocol 3: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 80°C for 2 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 80°C for 2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid compound at 105°C for 24 hours.
-
Dissolve the heated solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples using the stability-indicating HPLC-UV method (Protocol 2). For structural elucidation of degradation products, LC-MS/MS is recommended.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Internal Standards for Mozavaptan Quantification: Mozavaptan-d6 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Mozavaptan, a selective vasopressin V2 receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly in pharmacokinetic studies. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Mozavaptan-d6, and a structural analog internal standard.
While the use of a deuterated internal standard like this compound is generally considered the gold standard in LC-MS/MS bioanalysis due to its ability to mimic the analyte's behavior during extraction and ionization, published literature providing a direct experimental comparison for Mozavaptan analysis is scarce.[1][2][3][4] Therefore, this guide presents a detailed, validated bioanalytical method for Mozavaptan using a structural analog, carbamazepine, as the internal standard.[5] To illustrate the expected performance benefits of a SIL IS, comparative data for this compound are included based on established principles and typical improvements observed when employing such standards.[1][2][3][4]
Data Presentation: A Comparative Overview
The following tables summarize the validation parameters for a published UPLC-MS/MS method for Mozavaptan using carbamazepine as a structural analog internal standard.[5] The corresponding data for this compound is illustrative, representing the anticipated performance improvements based on the inherent advantages of stable isotope-labeled standards.[1][2][3][4]
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Mozavaptan with Carbamazepine IS (Structural Analog)[5] | Mozavaptan with this compound IS (Stable Isotope Labeled) - Illustrative |
| Linearity Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Intra-day Precision (% CV) | < 10.8% | < 5% |
| Inter-day Precision (% CV) | < 8.7% | < 5% |
| Intra-day Accuracy (% Bias) | -4.2% to 6.5% | -2% to 2% |
| Inter-day Accuracy (% Bias) | -3.8% to 5.7% | -2% to 2% |
Table 2: Comparison of Recovery and Matrix Effect
| Parameter | Mozavaptan with Carbamazepine IS (Structural Analog)[5] | Mozavaptan with this compound IS (Stable Isotope Labeled) - Illustrative |
| Analyte Recovery | 85.3% - 91.2% | Consistent and closely tracks analyte |
| Internal Standard Recovery | 88.7% | Consistent and closely tracks analyte |
| Matrix Effect | 89.5% - 94.3% | Effectively compensated |
Disclaimer: The data presented for this compound is illustrative and based on the well-documented advantages of stable isotope-labeled internal standards in mitigating matrix effects and improving precision and accuracy.[1][2][3][4] It is intended to provide a reasonable expectation of performance, not as a substitute for a formal validation study.
Experimental Protocols
The following is a detailed methodology for a validated UPLC-MS/MS method for the quantification of Mozavaptan in rat plasma using carbamazepine as an internal standard.[5] A similar protocol would be employed when using this compound, with adjustments to the mass transitions monitored.
1. Sample Preparation
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (carbamazepine at 500 ng/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH™ C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mozavaptan: m/z 428.16 → 119.03
-
Carbamazepine (IS): m/z 237.06 → 179.10
-
This compound (IS - for illustrative method): m/z 434.2 → 125.1 (anticipated)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 50 L/h
Mandatory Visualizations
Caption: Experimental workflow for Mozavaptan quantification.
Caption: Logical comparison of internal standard types.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. waters.com [waters.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Mozavaptan: d6-Mozavaptan vs. Carbamazepine Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent internal standard methodologies for the quantification of Mozavaptan in biological matrices: the stable isotope-labeled (SIL) internal standard, d6-Mozavaptan, and the structural analog internal standard, carbamazepine. The choice of an internal standard is critical for the accuracy and precision of bioanalytical methods, particularly in regulated environments. This document outlines the experimental protocols and performance characteristics of each approach to aid researchers in selecting the most appropriate method for their drug development needs.
Introduction to Mozavaptan and the Role of Internal Standards
Mozavaptan is a nonpeptide vasopressin V2 receptor antagonist. Accurate and precise quantification of Mozavaptan in biological samples is essential for pharmacokinetic and toxicokinetic studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is used to correct for variability in sample preparation, chromatography, and ionization. An ideal internal standard mimics the analytical behavior of the analyte, ensuring reliable quantification.
Stable isotope-labeled internal standards, such as d6-Mozavaptan, are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte. Structural analogs, like carbamazepine, offer a more readily available and cost-effective alternative, but may not perfectly compensate for all sources of variability.
Experimental Methodologies
Sample Preparation
Effective extraction of Mozavaptan from plasma is crucial for accurate analysis. A common technique is liquid-liquid extraction (LLE).
Liquid-Liquid Extraction Protocol:
-
To a 100 µL plasma sample, add the internal standard solution (either d6-Mozavaptan or carbamazepine).
-
Add a suitable extraction solvent, such as a mixture of ethyl acetate and tert-butyl methyl ether (50:50, v/v)[1].
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge the sample to achieve phase separation.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following table outlines the typical UPLC-MS/MS parameters for Mozavaptan quantification.
| Parameter | Method with Carbamazepine IS[1][2] | Method with d6-Mozavaptan IS (Anticipated) |
| UPLC System | Acquity UPLC | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH™ C18 (2.1 x 100 mm, 1.7 µm) | Acquity UPLC BEH™ C18 or similar |
| Mobile Phase | 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v) | Similar gradient or isocratic elution with common mobile phases (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate) |
| Flow Rate | 0.3 mL/min | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Mozavaptan: m/z 428.16 → 119.03Carbamazepine: m/z 237.06 → 179.10 | Mozavaptan: m/z 428.16 → 119.03d6-Mozavaptan: Anticipated m/z 434.2 → [product ion] |
Performance Comparison: Accuracy and Precision
The use of a stable isotope-labeled internal standard like d6-Mozavaptan is anticipated to provide superior accuracy and precision compared to a structural analog. This is because the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement.
Table 1: Comparison of Bioanalytical Method Performance
| Validation Parameter | Method with Carbamazepine IS | Method with d6-Mozavaptan IS |
| Linearity Range | 1 - 1000 ng/mL | Data not available in the searched literature |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Data not available in the searched literature |
| Intra-day Precision (%CV) | ≤ 8.5% | Expected to be ≤ 15% (Typically lower than structural analog IS) |
| Inter-day Precision (%CV) | ≤ 9.2% | Expected to be ≤ 15% (Typically lower than structural analog IS) |
| Intra-day Accuracy (%Bias) | -7.8% to 6.4% | Expected to be within ±15% (Typically better than structural analog IS) |
| Inter-day Accuracy (%Bias) | -6.5% to 5.9% | Expected to be within ±15% (Typically better than structural analog IS) |
| Recovery | > 80% | Expected to be consistent with the analyte |
| Matrix Effect | Not significant | Expected to be effectively compensated |
Visualizing the Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of Mozavaptan in a biological matrix using LC-MS/MS.
Caption: General workflow for the bioanalytical quantification of Mozavaptan.
Conclusion
The choice between a d6-Mozavaptan and a carbamazepine internal standard for Mozavaptan quantification depends on the specific requirements of the study.
-
d6-Mozavaptan (Stable Isotope-Labeled Internal Standard): This is the preferred method for achieving the highest level of accuracy and precision. It effectively compensates for matrix effects and other sources of analytical variability. This method is highly recommended for pivotal regulatory studies where data integrity is paramount.
-
Carbamazepine (Structural Analog Internal Standard): This method provides a viable and validated alternative. While it may not compensate for all analytical variabilities as effectively as a SIL internal standard, it has demonstrated acceptable performance for pharmacokinetic studies. It can be a cost-effective option for earlier-stage research.
Researchers should carefully consider the goals of their study, regulatory requirements, and available resources when selecting an internal standard for Mozavaptan quantification. For definitive quantitative data to support regulatory submissions, the use of a stable isotope-labeled internal standard such as d6-Mozavaptan is strongly recommended.
References
Navigating Bioanalytical Method Validation: A Comparative Guide on Linearity and Range for Mozavaptan and its Alternatives
For researchers, scientists, and drug development professionals, establishing a robust bioanalytical method is a cornerstone of successful drug development. This guide provides a comparative assessment of linearity and range for the bioanalysis of Mozavaptan, a vasopressin V2-receptor antagonist, by examining publicly available data for similar molecules and adhering to regulatory guidelines.
Linearity and Range: The Foundation of Quantitative Bioanalysis
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise and accurate. A well-defined linearity and range are critical for the reliable quantification of a drug in biological matrices, which is essential for pharmacokinetic and toxicokinetic studies.
Comparative Linearity and Range Data
The following table summarizes the linearity and range data from validated bioanalytical methods for Conivaptan and Lixivaptan, serving as a benchmark for what would be expected for a Mozavaptan assay.
| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Conivaptan | HPLC-UV | Mouse Plasma | 150 - 2000 ng/mL | 0.9985 | [1] |
| Conivaptan | HPLC-MS/MS | Human Plasma | 5 - 500 ng/mL | 0.9977 | [2][3] |
| Lixivaptan | HPLC-UV | Mouse Plasma | 50 - 1000 ng/mL | Not explicitly stated, but method showed good linearity. | [4] |
Experimental Protocols: A Step-by-Step Approach to Validation
A typical bioanalytical method validation protocol, adhering to FDA and EMA guidelines, would encompass the following steps for establishing linearity and range.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a primary stock solution of the analyte (e.g., Mozavaptan) and the internal standard (IS) in a suitable organic solvent. From this, prepare working solutions at various concentrations.
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the working solutions to create a series of calibration standards. A minimum of six to eight non-zero concentration levels is recommended, covering the expected therapeutic or toxicokinetic range. The lowest concentration defines the Lower Limit of Quantification (LLOQ), and the highest defines the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), typically within the range of the calibration curve.
Sample Preparation and Analysis
-
Extraction: Extract the analyte and IS from the biological matrix using a suitable technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography: Separate the analyte and IS using an appropriate HPLC or UHPLC column and mobile phase.
-
Detection: Detect and quantify the analyte and IS using a mass spectrometer (MS/MS) or a UV detector.
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Regression Analysis: Use a linear, weighted (e.g., 1/x or 1/x²) regression model to fit the data.
-
Acceptance Criteria for Linearity:
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation, with a focus on the assessment of linearity and range.
Caption: Experimental workflow for bioanalytical method validation.
Conclusion
While specific data for Mozavaptan bioanalysis remains proprietary, the established methods for other vasopressin receptor antagonists like Conivaptan and Lixivaptan provide a solid foundation for developing and validating a robust assay. By adhering to the principles of linearity and range assessment as outlined in regulatory guidelines, researchers can ensure the generation of high-quality, reliable data crucial for advancing the clinical development of Mozavaptan. The provided experimental framework and workflow diagram serve as a practical guide for scientists embarking on this critical aspect of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pmda.go.jp [pmda.go.jp]
A Comparative Guide to LC-MS/MS Methods for the Quantification of Vaptans: Mozavaptan, Tolvaptan, and Lixivaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of three vasopressin V2 receptor antagonists: Mozavaptan, Tolvaptan, and Lixivaptan, in biological matrices. The focus is on the specificity and selectivity of these bioanalytical methods, supported by experimental data where available.
Executive Summary
The quantification of therapeutic drugs in biological matrices is a critical aspect of drug development and clinical research. LC-MS/MS has become the gold standard for such bioanalytical assays due to its high sensitivity and specificity. This guide delves into the specifics of validated LC-MS/MS methods for Mozavaptan, Tolvaptan, and Lixivaptan, providing a comparative overview of their experimental protocols and performance characteristics, with a particular emphasis on specificity and selectivity. While all presented methods are reported as validated and suitable for their intended purpose, the level of detail regarding interference testing varies in the available literature.
Comparative Analysis of LC-MS/MS Methodologies
The following tables summarize the key parameters of the LC-MS/MS methods for Mozavaptan, Tolvaptan, and Lixivaptan based on published literature.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Mozavaptan[1] | Tolvaptan (Method 1)[2] | Tolvaptan (Method 2)[3] | Lixivaptan[4] |
| Chromatographic Column | Acquity UPLC BEH™ C18 | Zorbax XDB C18 | Waters nova-pak C18 (150×3.9mm, 5μm) | C18 analytical column (50 × 2.1 mm, 1.8 μm) |
| Mobile Phase | 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v) | Water (containing 0.1% formic acid) and methanol (25:75, v/v) | Acetonitrile, water and formic acid (65:35:0.25, v/v/v) | Acetonitrile and ammonium formate (10 mm, pH 3.1; 40:60, v/v) |
| Flow Rate | 0.3 ml/min | Not Specified | Not Specified | 0.3 mL min-1 |
| Ionization Mode | Not Specified | Positive ESI | Positive ESI | Electrospray ionization |
| MRM Transition (Analyte) | m/z 428.16 → 119.03 | m/z 449.2 → 252.1 | m/z 449 → 252 | m/z 290 → 137 |
| MRM Transition (IS) | m/z 237.06 → 179.10 (Carbamazepine) | m/z 435.2 → 238.1 (2-demethyl tolvaptan) | m/z 463 → 266 | m/z 154 → 97 (Vildagliptin) |
Table 2: Sample Preparation and Validation Highlights
| Parameter | Mozavaptan[1] | Tolvaptan (Method 1)[2] | Tolvaptan (Method 2)[3] | Lixivaptan[4] |
| Biological Matrix | Rat Plasma | Human Plasma | Human Serum | Mouse Plasma |
| Sample Preparation | Not Specified | Protein precipitation with acetonitrile | Solid-phase extraction | Precipitation procedure |
| Specificity/Selectivity Data | Method reported as fully validated for specificity. | The assay was linear over the concentration range of 0.457-1000ng/mL. | Method optimized to obtain chromatographic and MS separation from endogenous interference. | All validation parameters were within the levels required for acceptance. |
| Key Findings on Selectivity | The method was effectively applied for the determination of mozavaptan pharmacokinetic parameters. | No interfering peak was found in drug-free plasma specimens. | The method was successfully applied to samples from research volunteers. | The proposed method was effectively used for a pharmacokinetic study of LIX in mouse plasma. |
Experimental Protocols
Mozavaptan UPLC/MS-MS Method[1]
A simple, rapid, and fully validated UPLC/MS-MS method was developed for the quantification of Mozavaptan in rat plasma.
-
Chromatography: Separation was performed on an Acquity UPLC BEH™ C18 column. The mobile phase consisted of 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v) at a flow rate of 0.3 ml/min.
-
Mass Spectrometry: The analysis was carried out using a triple quadrupole mass spectrometer. The multiple reaction monitoring (MRM) transitions were m/z 428.16 → 119.03 for Mozavaptan and m/z 237.06 → 179.10 for the internal standard, carbamazepine.
-
Validation: The method was reported to be fully validated, with specificity being one of the assessed parameters.
Tolvaptan LC-MS/MS Methods
This method describes the development and validation of an LC-MS/MS method for the determination of Tolvaptan in human plasma.
-
Sample Preparation: Protein precipitation was carried out using acetonitrile. 2-demethyl tolvaptan was used as the internal standard.
-
Chromatography: A Zorbax XDB C18 column was used with an isocratic mobile phase of water (containing 0.1% formic acid) and methanol (25:75, v/v).
-
Mass Spectrometry: Detection was achieved by tandem mass spectrometry with positive electrospray ionization. The MRM transitions were m/z 449.2 → 252.1 for Tolvaptan and m/z 435.2 → 238.1 for the internal standard.
-
Selectivity: The method's selectivity was confirmed by the absence of interfering peaks in drug-free plasma samples.
This rapid and sensitive LC-MS/MS-ESI method was developed for the determination of Tolvaptan and its two main metabolites in human plasma.
-
Sample Preparation: Solid-phase extraction was used to extract Tolvaptan, its two main metabolites, and the internal standard from human serum.
-
Chromatography: A Waters nova-pak C18 column (150×3.9mm, 5μm) was used with an isocratic mobile phase of acetonitrile, water, and formic acid (65:35:0.25, v/v/v). The total run time was 3.5 minutes.
-
Mass Spectrometry: The mass transitions monitored for quantification were m/z 449 → 252 for Tolvaptan, m/z 479 → 252 for metabolite DM-4103, m/z 481 → 252 for metabolite DM-4107, and m/z 463 → 266 for the internal standard.
-
Selectivity: The method was optimized to achieve chromatographic and MS separation from endogenous interferences and isotope ions.
Lixivaptan HPLC-MS/MS Method[4]
A simple, sensitive, and accurate liquid chromatography-electrospray ionization tandem mass spectrometry (ESI-MS/MS) method was developed for the determination of Lixivaptan in mouse plasma.
-
Sample Preparation: A precipitation procedure was used for the extraction of Lixivaptan and the internal standard, vildagliptin.
-
Chromatography: Chromatographic separation was achieved on a C18 analytical column (50 × 2.1 mm, 1.8 μm) at 25°C. The mobile phase was a mixture of acetonitrile and ammonium formate (10 mm, pH 3.1; 40:60, v/v) pumped at a flow rate of 0.3 mL min-1.
-
Mass Spectrometry: A tandem mass spectrometer with an ESI source was used. Quantification was performed using MRM at m/z 290 → 137 for Lixivaptan and m/z 154 → 97 for the internal standard.
-
Validation: The method was authenticated following bio-analytical method validation guidelines, and all validation parameters, including selectivity, were within the required acceptance levels.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the typical experimental workflow of a bioanalytical LC-MS/MS method and the logical process for assessing method specificity and selectivity.
Caption: General experimental workflow for a bioanalytical LC-MS/MS method.
References
- 1. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Mozavaptan and Tolvaptan: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of two selective vasopressin V2 receptor antagonists, Mozavaptan and Tolvaptan, reveals key differences in their absorption, distribution, metabolism, and excretion. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both Mozavaptan and Tolvaptan are orally active, non-peptide antagonists of the vasopressin V2 receptor, a key player in the body's regulation of water balance. By blocking this receptor in the renal collecting ducts, these drugs induce aquaresis—the excretion of free water without a significant loss of electrolytes. This mechanism of action makes them valuable in the treatment of hyponatremia (low sodium levels in the blood) associated with conditions like the syndrome of inappropriate antidiuretic hormone (SIADH), heart failure, and cirrhosis.[1][2] While they share a common therapeutic target, their pharmacokinetic properties exhibit notable distinctions that influence their clinical application and development.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Mozavaptan and Tolvaptan based on available data from clinical studies.
| Pharmacokinetic Parameter | Mozavaptan | Tolvaptan |
| Absorption | ||
| Bioavailability (F) | ~0.01%[3] | ~56% (range 42-80%)[4] |
| Time to Peak (Tmax) | Rapidly absorbed[1] | 2 - 4 hours[5][6] |
| Distribution | ||
| Volume of Distribution (Vd) | Data not available | ~3 L/kg[7] |
| Protein Binding | Data not available | >98%[4] |
| Metabolism | ||
| Primary Metabolic Pathway | Metabolized in the liver[1] | Almost exclusively by CYP3A4[4][5] |
| Active Metabolites | None reported to be active | Metabolites are inactive[4] |
| Excretion | ||
| Route of Elimination | Excreted via the kidneys[1] | Primarily fecal, with minimal renal excretion (<1% unchanged)[4] |
| Half-life (t½) | Data not available | ~12 hours (oral dose)[4] |
| Pharmacokinetic Parameters (Representative Single Dose) | ||
| Dose | Data not available | 15 mg |
| Cmax (ng/mL) | Data not available | ~106.0[5] |
| AUCt (ng·h/mL) | Data not available | Data varies by study |
Experimental Protocols
General Pharmacokinetic Study Protocol for Oral Vasopressin Receptor Antagonists
A typical pharmacokinetic study for an orally administered vasopressin receptor antagonist involves a single-center, randomized, placebo-controlled, ascending single- and multiple-dose design in healthy volunteers.
Study Design:
-
Single Ascending Dose (SAD) Phase: Subjects receive a single oral dose of the investigational drug or a placebo. Blood and urine samples are collected at predetermined time points to analyze drug concentration and pharmacodynamic markers.
-
Multiple Ascending Dose (MAD) Phase: Subjects receive the investigational drug or placebo once daily for a specified period (e.g., 7 days). Serial blood and urine samples are collected to assess steady-state pharmacokinetics and pharmacodynamics.
Key Assessments:
-
Pharmacokinetic Sampling: Blood samples are collected pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) to determine the plasma concentration-time profile of the drug and its metabolites.
-
Pharmacodynamic Assessments: Urine output, urine osmolality, and serum sodium and potassium concentrations are measured to evaluate the aquaretic effect of the drug.
-
Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.
Bioanalytical Method: Plasma and urine concentrations of the drug and its metabolites are typically quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
Tolvaptan Pharmacokinetic Study Design Example
In a single- and multiple-dose study in healthy Japanese male volunteers, subjects received single oral doses of 15-120 mg of tolvaptan or placebo. In the multiple-dose phase, subjects received 30, 60, 90, or 120 mg of tolvaptan or placebo once daily for 7 days.[6] Plasma concentrations of tolvaptan were measured to determine pharmacokinetic parameters. Pharmacodynamic effects, including 24-hour cumulative urine volume, urine excretion rates, urine osmolality, free water clearance, and serum sodium and potassium concentrations, were also assessed.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of vasopressin V2 receptor antagonists and a typical experimental workflow for a pharmacokinetic study.
Caption: Mechanism of action of vasopressin V2 receptor antagonists.
Caption: General experimental workflow for a pharmacokinetic study.
Discussion of Pharmacokinetic Profiles
The most striking difference between Mozavaptan and Tolvaptan lies in their oral bioavailability. Tolvaptan is well-absorbed, with a bioavailability of approximately 56%, whereas Mozavaptan exhibits very low bioavailability at around 0.01%.[3][4] This significant disparity suggests that a much higher oral dose of Mozavaptan would be required to achieve therapeutic plasma concentrations comparable to Tolvaptan, or that an alternative route of administration might be more suitable.
Regarding metabolism, both drugs are processed by the liver. Tolvaptan is a known substrate of the cytochrome P450 3A4 (CYP3A4) enzyme, which has important implications for potential drug-drug interactions.[4][5] Co-administration with strong CYP3A4 inhibitors or inducers can significantly alter Tolvaptan's plasma concentrations. While it is known that Mozavaptan is metabolized in the liver, the specific enzymes involved have not been as extensively characterized in the public domain.[1]
The elimination pathways also differ. Tolvaptan is primarily eliminated through the feces, with a very small fraction excreted unchanged in the urine.[4] In contrast, Mozavaptan is reported to be excreted via the kidneys.[1] The half-life of Tolvaptan is approximately 12 hours, supporting once-daily dosing.[4] Detailed human half-life data for Mozavaptan is not currently available.
References
- 1. What is Mozavaptan Hydrochloride used for? [synapse.patsnap.com]
- 2. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mozavaptan [drugcentral.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics and safety of tolvaptan, a novel, oral, selective nonpeptide AVP V2-receptor antagonist: results of single- and multiple-dose studies in healthy Japanese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total body fluid is the factor that affects the pharmacokinetics of tolvaptan, and its efficacy, in acute worsening heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Employing a Deuterated Internal Standard for Mozavaptan Bioanalysis
In the quantitative analysis of Mozavaptan, a selective vasopressin V2-receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable pharmacokinetic data. While structural analogs can be used, a deuterated internal standard offers significant advantages in minimizing analytical variability and enhancing data integrity. This guide provides a comprehensive comparison, supported by experimental data from analogous compounds, to illustrate the superior performance of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Mitigating Analytical Pitfalls: Deuterated vs. Structural Analog Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection. Stable isotope-labeled (SIL) internal standards, particularly deuterated versions of the analyte, are the gold standard because their physicochemical properties are nearly identical to the parent compound.[1][2] This similarity allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[3][4]
In contrast, a structural analog, while similar in chemical structure, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[5][6] This discrepancy can lead to inaccurate quantification, especially in complex biological matrices like plasma.
A study on the bioanalysis of Mozavaptan in rat plasma utilized carbamazepine, a structural analog, as the internal standard.[7][8] While the method was validated, the use of a non-isotopic internal standard introduces potential for greater variability compared to a deuterated standard. For instance, a study on the related 'vaptan' drug, Tolvaptan, employed a deuterated internal standard (Tolvaptan-D7) and demonstrated excellent precision and accuracy.[9]
Comparative Analysis of Bioanalytical Methods
The following tables summarize the performance of two distinct bioanalytical methods: one for Mozavaptan using a structural analog IS (carbamazepine) and another for a similar drug, Tolvaptan, using a deuterated IS (Tolvaptan-D7). This comparison highlights the typical performance enhancements seen with a deuterated standard.
Table 1: Comparison of Method Validation Parameters
| Parameter | Mozavaptan with Carbamazepine IS[7] | Tolvaptan with Tolvaptan-D7 IS[9] (Representative Data) |
| Internal Standard Type | Structural Analog | Deuterated (Stable Isotope Labeled) |
| Linearity Range | 1.0–1000 ng/mL | 0.5–500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | 2.1–8.5% | 2.12–7.76% |
| Inter-day Precision (%CV) | 3.2–9.1% | 1.17–9.19% |
| Intra-day Accuracy (%) | 91.5–108.0% | 97.43–113.33% |
| Inter-day Accuracy (%) | 93.2–106.5% | 97.05–114.60% |
| Recovery (%) | 85.6–92.3% | Not explicitly reported, but compensated for by IS |
| Matrix Effect (%) | 88.9–94.2% | Compensated for by co-eluting deuterated IS |
Table 2: Key Chromatographic and Mass Spectrometric Parameters
| Parameter | Mozavaptan with Carbamazepine IS[7] | Tolvaptan with Tolvaptan-D7 IS[9] |
| Chromatographic Column | Acquity UPLC BEH C18 | Zorbax SB C18 |
| Mobile Phase | 10mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v) | 0.1% formic acid:methanol (20:80, v/v) |
| Flow Rate | 0.3 mL/min | 0.6 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Analyte) | m/z 428.16 → 119.03 | m/z 449.2 → 252.1 |
| MRM Transition (IS) | m/z 237.06 → 179.10 | m/z 456.2 → 259.2 |
Experimental Protocols
Mozavaptan Analysis with Structural Analog IS (Carbamazepine)[7][8]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 25 µL of carbamazepine IS solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
System: Waters Acquity UPLC with a TQD mass spectrometer.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: 10mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Mozavaptan: m/z 428.16 → 119.03; Carbamazepine: m/z 237.06 → 179.10.
Representative Tolvaptan Analysis with Deuterated IS (Tolvaptan-D7)[9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To plasma samples, add Tolvaptan-D7 IS.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue.
2. LC-MS/MS Conditions:
-
Column: Zorbax SB C18 (50 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: 0.1% formic acid:methanol (20:80, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: ESI, Positive mode.
-
MRM Transitions: Tolvaptan: m/z 449.2 → 252.1; Tolvaptan-D7: m/z 456.2 → 259.2.
Visualizing the Workflow and Rationale
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC/MS-MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of tolvaptan in rabbit plasma by LC–MS/MS: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Species Pharmacokinetics of Mozavaptan
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Mozavaptan's Pharmacokinetic Profile Across Species
Mozavaptan, also known as OPC-31260, is a selective vasopressin V2 receptor antagonist.[1][2] It has been approved in Japan for the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH).[3] Understanding the pharmacokinetic (PK) profile of Mozavaptan across different species is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide provides a comparative overview of the available, albeit limited, pharmacokinetic data for Mozavaptan in various species.
Data Presentation
Due to the limited availability of publicly accessible, direct comparative studies detailing the quantitative pharmacokinetic parameters of Mozavaptan across multiple species, a comprehensive data table with parameters such as Cmax, Tmax, AUC, and half-life cannot be constructed at this time. However, based on available research, a qualitative summary of its pharmacokinetic and pharmacodynamic effects is presented below.
| Species | Route of Administration | Observed Pharmacokinetic/Pharmacodynamic Effects | Reference |
| Rat | Intravenous (i.v.), Oral (p.o.) | - Dose-dependent inhibition of the antidiuretic action of arginine vasopressin (AVP).- Dose-dependently increases urine flow and decreases urine osmolality after oral administration. | [1][2] |
| Human | Intravenous (i.v.) | - Dose-dependent increase in urine volume and decrease in urine osmolality in hydropenic subjects.- A high dose (1 mg/kg) resulted in free water excretion comparable to maximum diuresis after water loading. | [4] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of Mozavaptan are not extensively available in the public domain. However, a general methodology for conducting such studies can be outlined based on standard practices in preclinical and clinical drug development.
Typical Preclinical Pharmacokinetic Study Protocol (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein to determine parameters like clearance and volume of distribution.
-
Oral (PO): A single dose is administered by oral gavage to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Mozavaptan is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).
Typical Clinical Pharmacokinetic Study Protocol (Healthy Volunteers)
-
Study Population: Healthy male and/or female volunteers.
-
Study Design: Often a single-center, randomized, placebo-controlled, dose-escalation study.
-
Drug Administration: A single oral or intravenous dose of Mozavaptan is administered.
-
Blood and Urine Collection: Serial blood and urine samples are collected over a specified period.
-
Bioanalysis: Plasma and urine concentrations of Mozavaptan and its potential metabolites are determined using a validated analytical method.
-
Pharmacokinetic and Pharmacodynamic Assessment: PK parameters are calculated from plasma concentration-time data. Pharmacodynamic effects, such as changes in urine volume, osmolality, and serum sodium levels, are also measured.
Mandatory Visualization
Figure 1. Generalized workflow for inter-species pharmacokinetic comparison.
Discussion on Inter-species Differences
While specific data for Mozavaptan is scarce, general principles of inter-species pharmacokinetic differences are important to consider. Variations in drug metabolism are a primary reason for these differences. The expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, can vary significantly between species such as rats, dogs, monkeys, and humans. These differences can impact the rate of clearance, the formation of metabolites, and consequently, the overall exposure and potential for toxicity of a drug.
For vasopressin receptor antagonists like Mozavaptan, it is also important to consider potential differences in receptor binding affinity and pharmacodynamic responses across species, although Mozavaptan has shown efficacy in both rats and humans.[1][2][4] Further research and publication of detailed preclinical and clinical pharmacokinetic data are necessary to build a more complete and quantitative inter-species comparison for Mozavaptan. This would enable more precise allometric scaling and better prediction of human pharmacokinetics from preclinical data.
References
- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquaretic effects of the nonpeptide V2 antagonist OPC-31260 in hydropenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of a Validated Mozavaptan Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Mozavaptan. It further compares this high-sensitivity method with a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering insights into their respective performance characteristics. Detailed experimental protocols for key validation experiments, with a focus on robustness, are provided to support researchers in their own assay development and validation efforts.
Introduction to Mozavaptan and its Analysis
Mozavaptan is a selective, orally active vasopressin V2-receptor antagonist used in the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH). Accurate and precise quantification of Mozavaptan in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide focuses on a validated UPLC-MS/MS assay as the primary method and presents a comparative HPLC-UV method to highlight the differences in performance and application.
Comparative Analysis of Analytical Methods for Mozavaptan
The choice of an analytical method for Mozavaptan quantification depends on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. Below is a comparison of a validated UPLC-MS/MS method and a representative HPLC-UV method.
| Feature | UPLC-MS/MS Method | Representative HPLC-UV Method |
| Principle | Separation by ultra-performance liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Separation by high-performance liquid chromatography with detection based on the absorption of ultraviolet light by the analyte. |
| Sensitivity | High (Lower Limit of Quantification typically in the low ng/mL range). | Moderate (Limit of Quantification typically in the µg/mL range). |
| Selectivity | Very high, due to the specific mass-to-charge ratio transitions monitored. | Moderate, potential for interference from co-eluting compounds with similar UV absorption spectra. |
| Analysis Time | Short (typically 2-5 minutes per sample). | Longer (typically 5-15 minutes per sample). |
| Instrumentation Cost | High | Moderate |
| Solvent Consumption | Low | High |
| Typical Application | Bioanalysis of plasma samples for pharmacokinetic studies, therapeutic drug monitoring. | Quality control of bulk drug and pharmaceutical formulations. |
Experimental Protocols
Validated UPLC-MS/MS Method for Mozavaptan in Plasma
This protocol is based on a published, validated method for the determination of Mozavaptan in rat plasma.[1][2]
a. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Carbamazepine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH™ C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | 10mM Ammonium Acetate Buffer: Acetonitrile (30:70 v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mozavaptan: m/z 428.16 → 119.03; Internal Standard (Carbamazepine): m/z 237.06 → 179.10 |
Representative HPLC-UV Method for Mozavaptan in Tablets
This protocol is a representative example for the quality control of Mozavaptan in pharmaceutical tablets.
a. Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of Mozavaptan, to a 100 mL volumetric flask.
-
Add about 70 mL of diluent (e.g., Methanol:Water 50:50 v/v) and sonicate for 15 minutes.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the diluent to obtain a final concentration of approximately 10 µg/mL.
-
Inject 20 µL into the HPLC system.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
Evaluating Assay Robustness: An Illustrative Example
Robustness testing is a critical component of method validation, demonstrating the reliability of an analytical method with respect to deliberate, minor variations in its parameters. The following table provides an illustrative example of the results from a robustness study of the validated UPLC-MS/MS method for Mozavaptan.
| Parameter Varied | Variation | Retention Time (min) | Peak Area | % Recovery |
| Flow Rate | 0.28 mL/min (-7%) | 1.52 | 102,450 | 99.5% |
| 0.32 mL/min (+7%) | 1.39 | 98,760 | 101.2% | |
| Mobile Phase Composition | Acetonitrile 68% (-2%) | 1.55 | 101,980 | 100.8% |
| (Acetonitrile %) | Acetonitrile 72% (+2%) | 1.35 | 99,120 | 99.1% |
| Column Temperature | 38°C (-2°C) | 1.48 | 101,500 | 100.5% |
| 42°C (+2°C) | 1.42 | 99,800 | 99.8% | |
| Mobile Phase pH | pH 2.9 (-0.1) | 1.46 | 101,200 | 100.2% |
| pH 3.1 (+0.1) | 1.44 | 100,500 | 99.5% | |
| Nominal Condition | - | 1.45 | 100,800 | 100.0% |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical outcomes of a robustness study. Actual results may vary.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for robustness testing and the signaling pathway of Mozavaptan.
Caption: Experimental workflow for evaluating the robustness of an analytical method.
Caption: Signaling pathway of the vasopressin V2 receptor and the antagonistic action of Mozavaptan.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mozavaptan-d6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides detailed guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Mozavaptan-d6, a deuterium-labeled analog of Mozavaptan. Mozavaptan is a selective vasopressin V2 receptor antagonist.[1] The information presented here is compiled to build trust and provide value beyond the product itself, making this a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn to protect from splashes or dust. |
| Hand Protection | Gloves | Material must be impermeable and resistant to the product. Due to a lack of specific testing data for Mozavaptan, selection should be based on the solvent being used and general laboratory chemical resistance guidelines. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from accidental contamination. |
| Respiratory Protection | Not Generally Required | Based on the SDS for the parent compound, respiratory protection is not required under normal handling conditions.[2] However, if generating dust or aerosols, a properly fitted respirator should be used. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area should be clean and well-ventilated.
-
Weighing and Aliquoting : When weighing the solid compound, perform this task in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the potential for dust inhalation. Avoid prolonged or repeated exposure.[2]
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Hygiene : Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][3] Do not eat, drink, or smoke in the laboratory where the compound is being handled.[3]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[3]
| Waste Type | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste | Collect in a clearly labeled, sealed container for chemical waste. Avoid release to the environment.[3] |
| Contaminated Labware | Dispose of as chemical waste. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
